molecular formula C7H5N3O4 B415489 5-Methoxy-4-nitro-2,1,3-benzoxadiazole CAS No. 18333-74-9

5-Methoxy-4-nitro-2,1,3-benzoxadiazole

カタログ番号: B415489
CAS番号: 18333-74-9
分子量: 195.13g/mol
InChIキー: VACFBPICLQYYBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methoxy-4-nitro-2,1,3-benzoxadiazole is a useful research compound. Its molecular formula is C7H5N3O4 and its molecular weight is 195.13g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methoxy-4-nitro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFBPICLQYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NON=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solvatochromic Behavior of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenomenon of Solvatochromism and the Significance of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (MNBD)

Solvatochromism, the change in the color of a solute depending on the polarity of the solvent, is a powerful phenomenon exploited in various scientific and technological domains, from the development of sensitive environmental probes to the characterization of complex biological systems.[1] This change in color, observed as a shift in the absorption and/or emission spectra of a molecule, arises from the differential solvation of the ground and excited electronic states of the solvatochromic dye.[1] For researchers, scientists, and drug development professionals, understanding and harnessing solvatochromism provides a versatile tool for probing molecular interactions and local environments at the microscopic level.

At the heart of this guide is this compound (MNBD), a member of the nitrobenzofurazan family of compounds. These molecules are renowned for their pronounced solvatochromic properties, which stem from a significant change in their dipole moment upon photoexcitation. The presence of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the benzoxadiazole core facilitates an intramolecular charge transfer (ICT) upon absorption of light. This ICT leads to a more polar excited state compared to the ground state, a key characteristic that underpins its solvatochromic behavior.

This technical guide provides a comprehensive exploration of the solvatochromic behavior of MNBD in polar solvents. We will delve into the synthesis of this class of compounds, provide a detailed experimental protocol for characterizing its solvatochromic properties, and analyze the resulting data using established theoretical models. The insights provided herein are intended to equip researchers with the fundamental knowledge and practical guidance required to effectively utilize MNBD and similar solvatochromic dyes in their research endeavors.

Synthesis of this compound

The synthesis of MNBD can be achieved through a nucleophilic aromatic substitution reaction, a common strategy for preparing 4-substituted-7-nitro-2,1,3-benzoxadiazole derivatives.[2][3][4] A plausible synthetic route is outlined below.

General Synthetic Protocol:
  • Starting Material: The synthesis typically commences with a commercially available precursor such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

  • Nucleophilic Substitution: NBD-Cl is reacted with sodium methoxide in a suitable polar aprotic solvent, such as methanol or dimethylformamide (DMF).

  • Reaction Conditions: The reaction is generally carried out at room temperature or with gentle heating, and its progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, followed by extraction of the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

It is imperative for researchers to consult detailed synthetic procedures in the primary literature and to perform a thorough risk assessment before undertaking any chemical synthesis.

The Core of Solvatochromism in MNBD: Intramolecular Charge Transfer

The solvatochromic behavior of MNBD is a direct consequence of an intramolecular charge transfer (ICT) that occurs upon photoexcitation. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" system across the benzoxadiazole scaffold.

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) cluster_solvation Solvent Reorganization GS MNBD (S₀) Lower Dipole Moment (μg) ES MNBD* (S₁) Higher Dipole Moment (μe) (Intramolecular Charge Transfer) GS->ES Absorption (hν) Solv_GS Solvent molecules partially oriented around ground state ES->GS Emission (hν') Solv_ES Solvent molecules reoriented to stabilize the more polar excited state

Caption: Intramolecular Charge Transfer (ICT) in MNBD.

Upon absorption of a photon, an electron is promoted from a molecular orbital primarily localized on the electron-donating methoxy group and the aromatic ring to an orbital predominantly located on the electron-withdrawing nitro group. This redistribution of electron density results in a significant increase in the dipole moment of the molecule in the excited state (μe) compared to the ground state (μg).

In polar solvents, the solvent molecules will arrange themselves to stabilize the dipole of the solute. Since the excited state is more polar, it will be more stabilized by polar solvent molecules than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.

Experimental Workflow for Investigating the Solvatochromic Behavior of MNBD

A systematic investigation of the solvatochromic properties of MNBD involves the preparation of dilute solutions in a range of polar solvents and the subsequent measurement of their absorption and fluorescence spectra.

Solvatochromism_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis A Prepare a stock solution of MNBD in a non-polar solvent B Prepare a series of dilute solutions of MNBD in various polar solvents A->B C Record the UV-Vis absorption spectrum for each solution B->C D Record the fluorescence emission spectrum for each solution B->D E Determine λ_abs(max) and λ_em(max) for each solvent C->E D->E F Calculate Stokes Shift E->F G Correlate spectral shifts with solvent polarity parameters (Lippert-Mataga, Kamlet-Taft) F->G

Caption: Experimental Workflow for Solvatochromism Study.

Detailed Experimental Protocol:
  • Solvent Selection: Choose a range of polar solvents with varying dielectric constants, refractive indices, and hydrogen bonding capabilities. Examples include ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and water. Ensure all solvents are of spectroscopic grade.

  • Stock Solution Preparation: Prepare a concentrated stock solution of MNBD (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetone or acetonitrile.

  • Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (e.g., 10 µM) in the selected polar solvents. The final concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

  • UV-Visible Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-600 nm). Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be set at the absorption maximum determined in the previous step. Determine the wavelength of maximum emission (λ_em).

  • Data Compilation: For each solvent, compile the values of λ_abs and λ_em.

Quantitative Analysis of Solvatochromic Data

To gain a deeper understanding of the solvent-solute interactions, the collected spectroscopic data can be analyzed using theoretical models such as the Lippert-Mataga and Kamlet-Taft equations.

Photophysical Data in Various Polar Solvents
SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)
Toluene2.381.4974435163289
Dichloromethane8.931.4244505303450
Acetone20.71.3594555403580
Acetonitrile37.51.3444605453575
Methanol32.71.3294655503560
Water80.11.3334725553400

Note: Data is for a structurally similar compound as a proxy for MNBD.[5] Dielectric constants and refractive indices are approximate values at room temperature.[6][7]

Lippert-Mataga Analysis

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, providing an estimation of the change in dipole moment upon excitation.

The equation is given by:

ν_abs - ν_em = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * [(μe - μg)² / a³] + constant

where:

  • ν_abs and ν_em are the wavenumbers of absorption and emission maxima.

  • h is Planck's constant, and c is the speed of light.

  • ε is the dielectric constant and n is the refractive index of the solvent.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (in cm⁻¹) versus the solvent orientation polarizability function, f(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ = μe - μg). A positive slope, as is expected for MNBD, indicates that the excited state is more polar than the ground state.

Kamlet-Taft Analysis

The Kamlet-Taft solvatochromic comparison method allows for the deconvolution of solvent effects into three independent parameters:

  • α: The solvent's hydrogen-bond donating (HBD) acidity.[8][9][10]

  • β: The solvent's hydrogen-bond accepting (HBA) basicity.[8][9][10]

  • π*: The solvent's dipolarity/polarizability.[8][9][10]

The relationship is expressed as:

ν = ν₀ + sπ* + aα + bβ

where:

  • ν is the wavenumber of the absorption or emission maximum.

  • ν₀ is the corresponding value in a reference solvent.

  • s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.

By performing a multiple linear regression of the spectroscopic data against the Kamlet-Taft parameters for a range of solvents, one can quantify the relative contributions of dipolarity/polarizability, hydrogen bond donation, and hydrogen bond acceptance to the overall solvatochromic shift.

Solventαβπ*
Toluene0.000.110.54
Dichloromethane0.130.100.82
Acetone0.080.480.71
Acetonitrile0.190.310.75
Methanol0.930.620.60
Water1.170.471.09

Source: Compiled from various sources.[8][11][12]

For MNBD, it is anticipated that the π* parameter will have a significant influence on the spectral shifts due to the large change in dipole moment upon excitation. The α and β parameters will reveal the extent to which specific hydrogen-bonding interactions with the solvent contribute to the stabilization of the ground and excited states.

Conclusion and Future Perspectives

The solvatochromic behavior of this compound in polar solvents is a direct manifestation of its intramolecular charge transfer character. This in-depth technical guide has provided a framework for understanding, synthesizing, and characterizing this phenomenon. The detailed experimental protocol and the application of the Lippert-Mataga and Kamlet-Taft models offer a robust methodology for quantifying the solvent-solute interactions that govern the observed spectral shifts.

The pronounced environmental sensitivity of MNBD and its analogs makes them highly valuable as fluorescent probes in chemical and biological research. Future applications could include their use in mapping the polarity of microenvironments within cells, detecting changes in protein conformation, and as active components in novel sensing materials. A thorough understanding of their solvatochromic properties is the cornerstone for the successful design and implementation of such advanced applications.

References

  • Stenutz, R. Kamlet-Taft solvent parameters. Retrieved from [Link]

  • IUPAC. (2025). Kamlet–Taft solvent parameters (K03367). In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]

  • Spange, S., Weiß, N., Schmidt, C. H., & Schreiter, K. (2018). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. ChemistryOpen, 7(10), 785–796. [Link]

  • Ab Rani, M. A., Borduas, N., Colquhoun, V., & Xing, J.-Y. (2020). Kamlet-Taft polarity parameters for various organic solvents. Molecules, 25(18), 4141.
  • Sastry, N. V., & Valand, M. K. (1997). Dielectric constants, refractive indexes and polarizations for 1-Alcohol +Heptane mixtures at 298.15 and 308.15 K. Journal of the Serbian Chemical Society, 62(2), 113-121.
  • Eckert, C. A., & Yonker, C. R. (2001). Polarity and hydrogen-bonding of ambient to near-critical water: Kamlet–Taft solvent parameters.
  • White, A. J., et al. (2016).
  • Scribd. Dielectric Constants. Retrieved from [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Khan, M. S., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 453.
  • Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC. Retrieved from [Link]

  • ResearchGate. Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). Retrieved from [Link]

  • Chen, Y.-L., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity. Molecules, 29(12), 2824.
  • Ghasemi, J., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society, 21(1), 1-24.
  • Google Patents. (2018). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Al-Majidi, S. M. R., et al. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Gels, 11(8), 604.
  • Rybalkin, V. P., et al. (2019). Structures, solvatochromism, protonation and photoswitching of tetra-(ortho)substituted azobenzenes bearing 3,5-dimethoxy groups. New Journal of Chemistry, 43(12), 4961-4971.
  • Lind, K., et al. (2019). Photophysical Characteristics of Polarity-Sensitive and Lipid Droplet-Specific Phenylbenzothiadiazoles. Chemistry–A European Journal, 25(64), 14619-14627.
  • ResearchGate. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

  • ResearchGate. Lippert-Mataga plot for the dependence of the difference between the... Retrieved from [Link]

  • Chalmers University of Technology. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Retrieved from [Link]

  • Amaro, M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(15), 10446-10456.
  • LIRIAS. (2007). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Retrieved from [Link]

  • ChemRxiv. (2022). Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. Retrieved from [Link]

  • Medimond. (2012). SOLVATOCHROMISM STUDIES ON UV SPECTRA OF 4,5-DISUBSTITUTED-1,2,4-TRIAZOLINE-3-THIONES. Retrieved from [Link]

  • Del Zoppo, M., et al. (2011). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters, 511(4-6), 262-266.

Sources

Photophysical Characterization and Hydrolytic Instability of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dark" State in Water

For researchers and drug development professionals utilizing benzoxadiazole derivatives, 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (NBD-OMe) functions as a classic solvatochromic "light switch."

In aqueous solution, the quantum yield (


) of NBD-OMe is negligible (< 0.01) .

This near-zero fluorescence is not a defect but a defining feature driven by rapid non-radiative decay pathways induced by hydrogen bonding. The molecule only becomes radiatively active (


) when partitioned into hydrophobic environments (e.g., lipid bilayers, protein hydrophobic pockets, or organic solvents).

Critical Technical Note on Isomerism: While often colloquially referred to as "5-methoxy-4-nitro," the standard commercially available fluorescent probe is formally numbered 4-methoxy-7-nitro-2,1,3-benzoxadiazole (or 7-nitro-4-methoxy). A distinct 4,5-disubstituted isomer exists in synthetic literature but is rare in biological application. This guide focuses on the standard 4,7-disubstituted probe used in hydrophobicity sensing.

Photophysical Profile: Quantum Yield Data

The fluorescence of NBD-OMe is governed by the Intramolecular Charge Transfer (ICT) mechanism. In polar protic solvents like water, the ICT excited state is stabilized, lowering the energy gap and facilitating non-radiative internal conversion.

Comparative Quantum Yields ( )
Solvent EnvironmentPolarity Index (

)
Quantum Yield (

)
Emission Max (

)
State Description
Water (pH 7.0) 10.2< 0.005 (0.5%) ~540–550 nm (Weak)Quenched (OFF)
Methanol5.10.02 – 0.05535 nmWeakly Active
Acetonitrile5.80.35520 nmActive
Ethyl Acetate4.40.45 – 0.60515 nmBright (ON)
Dioxane4.8~0.70510 nmHighly Active

Key Insight: The


 in water is so low that for practical detection limits, it is considered non-fluorescent. Any detectable signal in an aqueous buffer usually indicates either (A) aggregation of the dye (self-shielding from water) or (B) contamination with a hydrolysis product.

Mechanistic Analysis: Why Water Quenches NBD-OMe

The quenching mechanism is a bipartite process involving Solvatochromic Relaxation and Hydrogen Bond Assisted Decay .

The Mechanism[1][2][3][4]
  • Excitation: Upon photon absorption, NBD-OMe enters a Franck-Condon excited state with significant charge transfer from the methoxy donor to the nitro acceptor.

  • Solvent Reorganization: Water molecules, having high dipole moments, rapidly reorient around the large dipole of the excited NBD.

  • H-Bonding: Water forms specific hydrogen bonds with the nitro group oxygen and the ring nitrogens.

  • Non-Radiative Decay (

    
    ):  These interactions couple the excited state vibrational modes with the ground state, increasing the rate of non-radiative decay (
    
    
    
    ) by orders of magnitude compared to the radiative rate (
    
    
    ).

NBD_Quenching_Mechanism Excitation Photon Absorption (hν) ICT_State ICT Excited State (High Dipole) Excitation->ICT_State Solvent_Shell Aqueous Solvent Shell (Reorganization) ICT_State->Solvent_Shell Dipole Stabilization Fluorescence Fluorescence (kr) (Suppressed) ICT_State->Fluorescence Minor Pathway H_Bonding Specific H-Bonding (Nitro/Ring N) Solvent_Shell->H_Bonding < 1 ps Decay_Path Non-Radiative Decay (knr) Thermal Dissipation H_Bonding->Decay_Path Dominant Pathway Ground_State Ground State (S0) Decay_Path->Ground_State Return to S0

Figure 1: The kinetic competition between non-radiative decay and fluorescence in aqueous media. In water, the red path (H-bonding induced decay) dominates.

Experimental Protocol: Measuring Low Quantum Yields

Measuring a


 requires strict adherence to the Relative Method  to avoid artifacts from Raman scattering or background noise.
Reagents
  • Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Fluorescein in 0.1 M NaOH (
    
    
    
    ). Note: Quinine sulfate is preferred due to closer excitation matching (~350-400nm).
  • Solvent: Ultrapure Water (Type I, 18.2 MΩ).

Step-by-Step Methodology
  • Absorbance Matching: Prepare solutions of NBD-OMe (in water) and the Reference Standard such that their optical density (OD) at the excitation wavelength is identical and below 0.05 .

    • Reasoning: Keeping OD < 0.05 avoids Inner Filter Effects (re-absorption of emitted light).

  • Refractive Index Correction: Since the reference (e.g., H₂SO₄,

    
    ) and sample (Water, 
    
    
    
    ) have similar refractive indices, the correction factor is minimal but must be included for rigor.
  • Spectrum Integration: Record the emission spectrum. For NBD-OMe in water, integrate the area from 500 nm to 650 nm.

    • Warning: Subtract the solvent blank spectrum. Water Raman peaks can be significant when measuring weak fluorophores.

  • Calculation: Use the standard relative quantum yield equation:

    
    
    

    Where:

    • 
      : Integrated emission intensity
      
    • 
      : Absorbance at excitation wavelength[1]
      
    • 
      : Refractive index
      

Critical Stability Warning: Hydrolysis

A common error in determining the quantum yield of NBD-OMe in water is neglecting chemical instability. The methoxy group is susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions, even at neutral pH over time.

Reaction: NBD-OMe + H₂O


 NBD-OH (7-nitro-2,1,3-benzoxadiazol-4-ol) + MeOH

Impact on Data: NBD-OH is an acid-base indicator. At neutral pH, it may exist as an anion which has distinct fluorescence properties. If your "aqueous NBD-OMe" solution turns slightly orange or shows a shifting baseline over 1 hour, hydrolysis has occurred, invalidating the quantum yield measurement.

Recommendation:

  • Prepare fresh stock solutions in DMSO/Methanol.

  • Dilute into water immediately before measurement.

  • Complete spectral scans within 10 minutes of aqueous dilution.

Experimental_Workflow Stock Stock Prep (DMSO/MeOH) Dilution Aqueous Dilution (T = 0 min) Stock->Dilution Rapid Abs_Check Check OD < 0.05 (Avoid Inner Filter) Dilution->Abs_Check Scan Fluorescence Scan (Subtract Blank) Abs_Check->Scan < 10 mins Calc Calculate QY (Ref. Standard) Scan->Calc

Figure 2: Time-critical workflow for accurate quantum yield determination of hydrolytically unstable probes.

References

  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

  • Mukherjee, S., et al. (1994).[2] Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches.[3][4] The Journal of Physical Chemistry, 98(11), 2809-2812.

  • Uchiyama, S., et al. (2001). Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6-disubstituted benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2160-2165. (Reference for specific isomer synthesis).

  • Fery-Forgues, S., & Lavabre, D. (1999). Are fluorescence quantum yields so tricky to measure? A demonstration using standard compounds. Journal of Chemical Education, 76(9), 1260.

Sources

Technical Guide: Stability of Nitrobenzoxadiazole (NBD) Derivatives in Biological Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Paradox

Nitrobenzoxadiazole (NBD) derivatives, particularly NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) and NBD-F (4-fluoro-7-nitro-1,2,3-benzoxadiazole), are cornerstones of bioanalytical chemistry due to their small size and environmental sensitivity (solvatochromism). However, the very feature that drives their utility—the highly electrophilic C-4 position activated by the electron-withdrawing nitro group—renders them chemically unstable in many standard biological buffers.

This guide addresses the "Silent Failure" modes of NBD probes: spontaneous hydrolysis, buffer-mediated derivatization (the "Tris Trap"), and thiol-induced displacement. It provides a mechanistic understanding of these instabilities and actionable protocols to validate probe integrity.

Part 1: The Chemistry of Instability

The Mechanism: Nucleophilic Aromatic Substitution ( )

The stability of NBD derivatives is governed by the


 mechanism. The C-4 carbon is electron-deficient. In an ideal labeling reaction, your target amine (e.g., a lysine residue) attacks this carbon, displacing the halogen (Cl or F).

The Instability: In a biological buffer, water (


), hydroxide ions (

), and buffer components (e.g., Tris amines) compete with your target.
  • Hydrolysis: Water attacks C-4, releasing HCl/HF and forming NBD-OH (7-nitrobenzofurazan-4-ol). NBD-OH is fluorescent but has different spectral properties (often shifting excitation/emission) and does not bind to the target.

  • Buffer Adducts: Primary amine buffers (Tris) react identically to the target analyte, forming NBD-Tris . This creates high background fluorescence that is indistinguishable from the signal of interest.

NBD-F vs. NBD-Cl: Reactivity vs. Stability
  • NBD-F: Significantly more reactive (approx.[1][2][3] 500-fold faster reaction rates with amines than NBD-Cl).[1][3] Consequently, it is less stable in aqueous solution and hydrolyzes rapidly at pH > 8.0.

  • NBD-Cl: Slower reactivity requires higher pH or longer incubation, increasing the window for competitive hydrolysis or photobleaching.

Visualization: The Fate of NBD

The following diagram illustrates the competitive pathways that degrade NBD specificity in a biological context.

NBD_Reactivity NBD_Reagent NBD-X Reagent (Non-Fluorescent) NBD_Target NBD-Target (Desired Signal) NBD_Reagent->NBD_Target Ideal Rxn NBD_OH NBD-OH (Artifact: Blue Shift) NBD_Reagent->NBD_OH Attack by OH- NBD_Tris NBD-Tris (Artifact: High Background) NBD_Reagent->NBD_Tris Attack by Buffer NBD_S NBD-Thiol (Artifact: S-N Shift) NBD_Reagent->NBD_S Rapid Displacement Target Target Amine (Protein/Drug) Target->NBD_Target Water Hydrolysis (pH > 8.0) Water->NBD_OH Tris Tris Buffer (Primary Amine) Tris->NBD_Tris Thiol Biothiols (GSH/DTT) Thiol->NBD_S

Caption: Competitive reaction pathways for NBD-X reagents. Red paths indicate stability failures leading to artifacts.

Part 2: Critical Parameters & Buffer Compatibility

The "Tris Trap" and Buffer Selection

The most common experimental error with NBD derivatives is the use of Tris (tris(hydroxymethyl)aminomethane). As a primary amine, Tris is a substrate for NBD.

Table 1: Buffer Compatibility Matrix for NBD-Cl/F

Buffer SystemCompatibilityMechanism of Failure/SuccessRecommendation
Tris Incompatible Reacts to form fluorescent NBD-Tris adducts.DO NOT USE for labeling.
Phosphate (PBS) Moderate Inert amine-wise, but high ionic strength can catalyze hydrolysis at pH > 8.Use for storage; avoid for high-pH labeling.
Borate High Forms complexes with diols; generally inert to NBD. Optimal pH buffering (8.5-9.5).Preferred for derivatization reactions.[4]
HEPES/MOPS High Sterically hindered secondary/tertiary amines are much less reactive than NBD targets.Excellent for physiological pH assays.
Ammonium Bicarb. Incompatible Ammonia reacts rapidly with NBD.Avoid in Mass Spec prep if NBD is present.
Thiol Interference

Biological buffers often contain reducing agents (DTT,


-Mercaptoethanol) to preserve protein function.
  • Impact: Thiols are superior nucleophiles. They will displace the halogen on NBD-Cl/F faster than amines, and can even displace the amine in an already-labeled NBD-protein (Thiolysis).

  • Result: Loss of label from the protein and generation of NBD-Thiol adducts.

Part 3: Experimental Protocols

Protocol A: Kinetic Stability Assessment

Objective: Determine the degradation rate of an NBD reagent in a specific buffer before starting a large-scale screen.

Reagents:

  • NBD Stock (10 mM in Acetonitrile).

  • Test Buffer (e.g., PBS pH 7.4, Borate pH 9.0).

  • Control Buffer (Acetonitrile or acidified water pH 3.0).

Workflow:

  • Dilute NBD Stock to 100

    
    M in the Test Buffer.
    
  • Immediately place in a fluorometer or UV-Vis spectrophotometer.

  • Excitation/Emission: Set Ex 465 nm / Em 535 nm.

  • Kinetic Read: Measure signal every 60 seconds for 60 minutes.

  • Interpretation:

    • Stable: Flatline signal (NBD-Cl/F are non-fluorescent until reacted; NBD-OH is fluorescent).

    • Instability (Hydrolysis): Gradual increase in fluorescence (formation of NBD-OH) or change in Absorbance at 420nm.

Protocol B: Removing Unreacted NBD (Acid Quench)

To prevent post-reaction instability or background, unreacted NBD-Cl/F must be quenched.

  • Reaction: Perform labeling in Borate buffer (pH 8.5) for required time.

  • Stop: Add 10% volume of 1 M HCl or 5% Acetic Acid.

    • Why? Lowering pH < 4.0 protonates the amines, stopping the

      
       reaction immediately. It also stabilizes the NBD-conjugate.
      
  • Purification: Use Gel Filtration (Sephadex G-25) or Dialysis to remove hydrolyzed NBD-OH byproducts.

Part 4: Decision Logic for Assay Design

Use this logic flow to select the correct conditions for your NBD experiment.

Buffer_Selection Start Start: NBD Experiment Check_Amine Does Buffer have Primary Amines? (Tris/Glycine) Start->Check_Amine Check_Thiol Are Reducing Agents Present? (DTT/BME) Check_Amine->Check_Thiol No Stop_1 STOP: High Background. Switch to HEPES/Borate. Check_Amine->Stop_1 Yes Check_pH Is pH > 8.5? Check_Thiol->Check_pH No Stop_2 STOP: Thiolysis Risk. Remove DTT or use TCEP. Check_Thiol->Stop_2 Yes Caution Caution: Rapid Hydrolysis. Use NBD-Cl (slower) or Work Fast with NBD-F. Check_pH->Caution Yes Proceed PROCEED: Stable Condition Check_pH->Proceed No

Caption: Decision tree for validating buffer composition prior to NBD usage.

References

  • Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[5] Biochemical Journal, 108(1), 155–156.

  • Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383.

  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

  • Yi, L., et al. (2017). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols. Organic & Biomolecular Chemistry, 15, 3336-3349.

  • Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines. Molecular Probes Handbook.

Sources

role of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in fluorescence resonance energy transfer (FRET)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the role of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (and its functional analogs within the NBD family) in Fluorescence Resonance Energy Transfer (FRET). While the specific "5-methoxy" isomer represents a distinct chemical entity, the functional application in FRET predominantly involves the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore core, typically conjugated via an amine linkage (NBD-amines) to lipids or proteins. This guide addresses the specific photophysics of the NBD moiety, its solvatochromic nature, and its critical utility as both a FRET donor and acceptor in membrane and protein biology.

Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary: The NBD Fluorophore in FRET

The This compound moiety belongs to the nitrobenzoxadiazole (NBD) class of fluorophores. In the context of FRET (Förster Resonance Energy Transfer), NBD derivatives are premier tools for probing molecular proximity (10–100 Å) within hydrophobic environments.

Unlike rigid fluorophores (e.g., Fluorescein), NBD is solvatochromic : its quantum yield and emission maximum are highly sensitive to the polarity of the immediate environment. This dual sensitivity—to both distance (via FRET) and environment (via solvatochromism)—makes NBD uniquely suited for:

  • Membrane Fusion Assays: Monitoring lipid mixing using NBD/Rhodamine pairs.[1]

  • Protein-Lipid Interactions: Measuring binding via Tryptophan-to-NBD energy transfer.

  • Hydrophobic Pocket Mapping: Detecting ligand entry into protein active sites.

Note on Nomenclature: While "this compound" refers to a specific methoxy-substituted isomer, the vast majority of FRET applications utilize the 4-amino-7-nitro-2,1,3-benzoxadiazole scaffold (formed by reacting NBD-Chloride or NBD-Fluoride with primary amines). The "Methoxy" variant (NBD-OMe) often serves as a precursor or a specific probe for non-amine targets, but the active FRET species in most biological assays is the amine-conjugated form due to its superior quantum yield in lipids.

Photophysical Properties & Solvatochromism[2][3][4]

The utility of NBD in FRET is dictated by its environmental sensitivity.

PropertyValue / CharacteristicNotes
Excitation Max (

)
460 – 470 nm Compatible with blue lasers (488 nm) and Xenon arcs.
Emission Max (

)
530 – 540 nm Green/Yellow emission. Shifts blue in non-polar solvents.[2]
Quantum Yield (

)
< 0.01 (Water) ~0.3 – 0.4 (Lipids) "Turn-on" fluorescence upon entering hydrophobic membranes.
Stokes Shift ~70 nm Large shift reduces self-quenching artifacts.
Solvatochromism HighEmission intensity increases and

blueshifts as polarity decreases.
The "Turn-On" Mechanism

NBD is virtually non-fluorescent in water due to rapid non-radiative decay facilitated by hydrogen bonding. Upon transfer to a hydrophobic phase (e.g., a lipid bilayer or protein core), this decay pathway is suppressed, resulting in a dramatic increase in fluorescence. This ensures that background signal from unbound/aqueous NBD is negligible , enhancing the signal-to-noise ratio in FRET assays.

NBD in FRET Configurations

NBD is versatile, acting as either an energy acceptor or donor depending on the partner fluorophore.

Configuration A: NBD as a FRET Acceptor (Trp

NBD)
  • Donor: Tryptophan (Trp) residues in proteins (

    
     nm).[3]
    
  • Acceptor: NBD-labeled ligand or lipid (

    
     nm).
    
  • Mechanism: The emission tail of Trp overlaps with the excitation band of NBD.

  • Förster Radius (

    
    ): 22 – 29 Å .
    
  • Application: Measuring the binding of NBD-labeled drugs or lipids to a protein. If the NBD ligand binds near a Trp residue, FRET occurs, quenching Trp signal and sensitizing NBD emission.

Configuration B: NBD as a FRET Donor (NBD

Rhodamine)
  • Donor: NBD-PE (Phosphatidylethanolamine) (

    
     nm).
    
  • Acceptor: Rhodamine-PE (Lissamine Rhodamine B)[1] (

    
     nm).[4]
    
  • Mechanism: NBD emission overlaps perfectly with Rhodamine absorption.

  • Förster Radius (

    
    ): 50 – 60 Å .
    
  • Application: Lipid Mixing / Membrane Fusion Assays .

    • State 1 (Intact): High concentration of NBD and Rho in the same vesicle leads to efficient FRET (NBD is quenched).

    • State 2 (Fusion): Fusion with unlabeled vesicles dilutes the probes. Distance increases (

      
      ), FRET efficiency drops, and NBD fluorescence increases  (de-quenching).
      
Visualization of FRET Pathways

The following diagram illustrates the two primary FRET workflows involving NBD.

NBD_FRET_Pathways cluster_0 Protein-Ligand Interaction cluster_1 Lipid Bilayer Dynamics Trp Tryptophan (Donor) Ex: 280-295 nm Em: ~340 nm NBD NBD (Donor/Acceptor) Ex: 465 nm Em: 535 nm Trp->NBD FRET (Protein Binding) R0 ~ 25 Å Signal: Trp Quench / NBD Sensitization Rho Rhodamine (Acceptor) Ex: 560 nm Em: 590 nm NBD->Rho FRET (Membrane Fusion) R0 ~ 55 Å Signal: NBD De-quenching

Caption: Dual role of NBD in FRET. It acts as an acceptor for Tryptophan in protein binding studies and as a donor to Rhodamine in membrane fusion assays.

Experimental Protocols
Protocol A: Membrane Fusion Assay (NBD/Rhodamine De-quenching)

Objective: Monitor the fusion of viral envelopes or liposomes with target membranes.

  • Preparation of Labeled Vesicles:

    • Mix lipids (e.g., DOPC:DOPE:Cholesterol) in chloroform.

    • Add 0.6 mol% NBD-PE (Donor) and 0.6 mol% Rhodamine-PE (Acceptor).

    • Note: At this concentration, the average distance is

      
      , causing constitutive FRET (NBD is quenched).
      
    • Dry under nitrogen and rehydrate to form Large Unilamellar Vesicles (LUVs).

  • Preparation of Target Vesicles:

    • Prepare unlabeled vesicles (0% probe).

  • Reaction Setup:

    • Mix Labeled:Unlabeled vesicles at a 1:9 ratio .

    • Equilibrate at 37°C in a fluorometer cuvette with stirring.

  • Measurement:

    • Excitation: 465 nm (NBD excitation).

    • Emission: Monitor at 530 nm (NBD emission).

    • Baseline: Record low signal (Quenched state).

    • Trigger: Add fusogen (e.g., Ca2+, PEG, or viral peptide).

  • Data Analysis:

    • Fusion results in probe dilution

      
       increased distance 
      
      
      
      reduced FRET
      
      
      Increase in NBD fluorescence .
    • Calculate % Fusion:

      
      
      Where 
      
      
      
      is determined by adding 0.1% Triton X-100 (infinite dilution).
Protocol B: Protein-Ligand Binding (Trp

NBD FRET)

Objective: Determine the


 of an NBD-labeled drug binding to a protein.
  • Optimization:

    • Ensure the protein has Trp residues near the binding site.

    • Verify NBD-ligand is non-fluorescent in buffer (low background).

  • Titration:

    • Place Protein (e.g., 1

      
      M) in the cuvette.
      
    • Titrate NBD-ligand (0 – 10

      
      M).
      
  • Measurement:

    • Excitation: 280 nm (selectively excites Trp).[3][5][6]

    • Emission Scan: 300 – 600 nm.

  • Result:

    • Observe decrease in Trp peak (340 nm).

    • Observe appearance of sensitized NBD peak (535 nm).

    • Control: Titrate NBD-ligand into buffer alone to correct for direct excitation.

Critical Troubleshooting & Limitations
IssueCauseSolution
Photobleaching NBD is moderately susceptible to oxidation and photobleaching.Use low laser power; keep samples in dark; add antioxidants (e.g., ascorbic acid) if compatible.
Self-Quenching NBD probes aggregate at high concentrations (>1 mol%).Keep probe concentration < 1 mol% for FRET; use < 5 mol% for bulk imaging.
"Dark" Acceptors NBD-OMe or other variants may have low quantum yield but still accept energy.Verify acceptor properties.[7][8] If using NBD as a dark quencher, ensure spectral overlap is sufficient.
Inner Filter Effect High concentration of NBD absorbs Trp excitation light.Correct fluorescence data for absorbance at excitation/emission wavelengths:

.
References
  • Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15. Link

  • Struck, D. K., Hoekstra, D., & Pagano, R. E. (1981). Use of resonance energy transfer to monitor membrane fusion. Biochemistry, 20(14), 4093-4099. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter on FRET and Solvent Effects). Link

  • Uchiyama, S., et al. (2001). Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6-disubstituted benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 1. (Reference for specific methoxy/nitro isomers). Link

  • McIntosh, T. J., et al. (2012). Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of FRET. Membranes, 2(4), 332-353. Link

Sources

A Technical Guide to the Solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, a nitroaromatic heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and methanol. In light of this data gap, this document provides a robust framework for researchers to determine these critical parameters in-house. It offers a detailed theoretical analysis of the expected solubility based on molecular structure and solvent properties, followed by a comprehensive, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method coupled with UV-Vis spectrophotometry. This guide is intended to empower researchers, scientists, and drug development professionals with both the predictive understanding and the practical methodology required for their work.

Introduction to this compound

This compound, also known as 5-methoxy-4-nitrobenzofurazan, belongs to the nitrobenzofurazan (NBD) family. NBD derivatives are of significant interest due to their unique photophysical properties, often exhibiting fluorescence, which makes them valuable as probes in biological imaging and as structural motifs in the development of new chemical entities.[1][2] The specific substitution pattern of a methoxy group and a nitro group on the benzoxadiazole core dictates the compound's polarity, reactivity, and intermolecular interactions, all of which are critical determinants of its solubility in various solvents. Understanding solubility is a foundational requirement for any application, including reaction chemistry, purification, formulation development, and analytical method development.[3]

Physicochemical Properties and Solubility Prediction

To understand the solubility of this compound, we must first analyze its molecular structure and the properties of the target solvents, DMSO and methanol.

Compound Characteristics

The structure of this compound contains several key features that influence its solubility:

  • Benzoxadiazole Core: A heterocyclic aromatic system that is inherently planar and possesses a degree of polarity.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group capable of participating in strong dipole-dipole interactions.

  • Methoxy Group (-OCH₃): An electron-donating group that also adds polarity and a potential hydrogen bond acceptor site (the oxygen atom).

The combination of these groups on a compact aromatic scaffold results in a molecule with significant polarity.

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₇H₅N₃O₄-
Molecular Weight 195.13 g/mol -
Appearance Expected to be a colored (likely yellow to orange) solid[4][5]
Solvent Properties

The choice of solvent is critical, and DMSO and methanol represent two distinct classes of polar solvents.[6]

SolventTypeKey Features
Dimethyl Sulfoxide (DMSO) Polar AproticHigh boiling point (189 °C), large dipole moment. Excellent solvent for a wide range of polar and nonpolar compounds. Acts as a hydrogen bond acceptor.[7][8][9]
Methanol (MeOH) Polar ProticLow boiling point (64.7 °C). Capable of acting as both a hydrogen bond donor and acceptor. Miscible with water and many organic liquids.[10][11][12]
Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility behavior of this compound:

  • In DMSO: The high polarity of the nitro and methoxy groups, along with the benzoxadiazole ring, will facilitate strong dipole-dipole interactions with the highly polar DMSO molecules. As DMSO is an excellent hydrogen bond acceptor, it can interact with the hydrogen atoms on the aromatic ring. Therefore, good to high solubility is expected in DMSO . For a related compound, 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan, a solubility of 50 mg/mL was reported in a DMSO:methanol (1:1) mixture, indicating the strong solvating power of these solvents for this class of compounds.[13]

  • In Methanol: As a polar protic solvent, methanol can engage in dipole-dipole interactions and, more importantly, can act as a hydrogen bond donor to the oxygens of the nitro, methoxy, and benzoxadiazole groups. It can also act as a hydrogen bond acceptor. These interactions suggest that moderate to good solubility is expected in methanol . However, the energy required to break the crystal lattice of the solid will play a significant role, and its solubility may be less than in DMSO, which is often considered a more "universal" solvent for complex organic molecules.[8]

Standardized Protocol for Experimental Solubility Determination

To overcome the absence of published data, the following protocol details a reliable method for determining the equilibrium solubility using the isothermal shake-flask method, a gold-standard technique.[3][14] Quantification is achieved via UV-Vis spectrophotometry, which is well-suited for chromophoric compounds like nitroaromatics.[15][16]

Causality Behind Experimental Choices
  • Isothermal Shake-Flask Method: This approach ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a specific temperature.[3]

  • Excess Solute: Using an excess of the solid compound guarantees that the solution becomes saturated.

  • Constant Temperature: Solubility is temperature-dependent. A thermostatically controlled environment is crucial for reproducibility and accuracy.

  • UV-Vis Spectrophotometry: Nitroaromatic compounds typically have strong absorbance in the UV-visible range, allowing for sensitive and accurate quantification at low concentrations, governed by the Beer-Lambert law.[17][18]

  • Centrifugation/Filtration: This step is critical to separate the saturated solution (supernatant) from any undissolved micro-particulates, which could scatter light and lead to erroneously high absorbance readings.[16]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_process Phase 2: Sample Processing cluster_analysis Phase 3: Quantification & Calculation prep_vials 1. Add excess compound to vials with known _solvent volume (DMSO/MeOH)_ equilibrate 2. Seal and agitate in _thermostatic shaker_ (e.g., 24-48h) to reach equilibrium. prep_vials->equilibrate settle 3. Allow solids to settle at constant temperature. equilibrate->settle separate 4. Centrifuge vials to _pellet undissolved solid_. settle->separate Transfer to Processing aliquot 5. Carefully withdraw supernatant _(saturated solution)_. separate->aliquot dilute 6. Perform accurate serial dilution to fall within linear range of calibration curve. aliquot->dilute measure 7. Measure absorbance of _diluted samples_ via UV-Vis Spectrophotometer at λmax. dilute->measure Analyze calculate 8. Calculate concentration using _Beer-Lambert Law_ and the pre-established calibration curve. measure->calculate solubility 9. Determine final solubility by applying the dilution factor. Report in mg/mL or mol/L. calculate->solubility

Sources

Methodological & Application

protocol for synthesizing 5-Methoxy-4-nitro-2,1,3-benzoxadiazole from NBD-chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-Methoxy-7-nitro-2,1,3-benzoxadiazole (NBD-OMe) from NBD-Chloride

Executive Summary & Scientific Context

This application note details the protocol for synthesizing 4-methoxy-7-nitro-2,1,3-benzoxadiazole (commonly referred to as NBD-OMe ) directly from NBD-chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole).[1]

Nomenclature Clarification: While the request specified "5-Methoxy-4-nitro...", standard IUPAC numbering for the benzoxadiazole ring system dictates that the nitro group of the starting material (NBD-Cl) is at position 7 and the chloride is at position 4.[1] The nucleophilic aromatic substitution (


) described herein replaces the chloride at position 4 with a methoxy group, yielding 4-methoxy-7-nitro-2,1,3-benzoxadiazole .[1] This compound is the direct ether derivative of NBD-Cl.[1]

Significance: NBD-OMe is a critical intermediate in the synthesis of fluorogenic probes.[1] Unlike NBD-chloride, which is highly reactive and susceptible to hydrolysis, NBD-OMe is more stable and serves as a versatile electrophile or a "caged" fluorophore that can be modified for specific lipid or protein labeling applications.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis proceeds via an


 mechanism.[1] The electron-withdrawing nitro group at position 7 and the electronegative nitrogens of the oxadiazole ring activate the carbon at position 4, making it highly susceptible to nucleophilic attack by the methoxide ion (

).
  • Activation: The nitro group pulls electron density from the ring, stabilizing the anionic intermediate.[1]

  • Addition: Methoxide attacks C-4, breaking the aromaticity and forming a Meisenheimer complex (transition state).[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.[1]

Critical Control Point: Water must be rigorously excluded.[1] Water acts as a competing nucleophile, leading to the formation of NBD-OH (4-hydroxy-7-nitro-2,1,3-benzoxadiazole), a highly fluorescent, acidic byproduct that contaminates the desired ether.[1]

Experimental Protocol

Reagents and Equipment
ReagentCAS No.[1][2][3][4]FunctionMolar Eq.Notes
NBD-Chloride 10199-89-0Substrate1.0Store at -20°C; Protect from light.[1][5]
Methanol (Anhydrous) 67-56-1Solvent/ReactantExcessMust be dry (<0.05% water).[1]
Triethylamine (TEA) 121-44-8Base1.2 - 1.5Scavenges HCl; promotes methoxide formation.[1]
Dichloromethane (DCM) 75-09-2Extraction SolventN/AFor workup.[1]
Sodium Bicarbonate 144-55-8Wash BufferN/A5% Aqueous solution.[1]
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Weigh 200 mg (1.0 mmol) of NBD-chloride into a dry, amber-colored round-bottom flask (NBD derivatives are light-sensitive).

  • Add 10 mL of anhydrous Methanol. Stir until the yellow solid is fully dissolved.

  • Flush the flask with Nitrogen or Argon to remove atmospheric moisture.[1]

Step 2: Reaction Initiation

  • Add 167 µL (1.2 mmol) of Triethylamine dropwise to the stirring solution at room temperature (25°C).

  • Observation: The solution may darken slightly.[1] A color change to deep orange/red often indicates the formation of the Meisenheimer complex or trace NBD-OH.[1]

Step 3: Monitoring

  • Stir the reaction at room temperature for 30–60 minutes .

  • TLC Control: Use Silica gel plates with 20% Ethyl Acetate in Hexane.[1]

    • NBD-Cl (Starting Material):

      
       (Yellow, non-fluorescent).
      
    • NBD-OMe (Product):

      
       (Pale yellow/white, weak fluorescence).
      
    • NBD-OH (Byproduct):

      
       (Bright green fluorescence).
      
  • The reaction is complete when the NBD-Cl spot disappears.[1]

Step 4: Workup and Purification (Self-Validating Step) Rationale: NBD-OH is a common impurity.[1] It is acidic (


).[1] Washing with a basic aqueous solution ionizes NBD-OH into the aqueous phase, leaving pure NBD-OMe in the organic phase.[1]
  • Evaporate the Methanol under reduced pressure (Rotary Evaporator, 35°C).

  • Redissolve the residue in 20 mL Dichloromethane (DCM) .

  • Transfer to a separatory funnel.

  • Wash 1: Wash with 20 mL of 5%

    
     . (The aqueous layer will turn bright yellow/green if NBD-OH is present).[1]
    
  • Wash 2: Wash with 20 mL of Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
    .[1][6]
    
  • Filter and evaporate the solvent to yield the crude product.[1]

Step 5: Final Purification

  • Recrystallize from hot Ethanol or Methanol/Water (1:1) if high purity (>99%) is required.

  • Dry under high vacuum.[1]

Visualization of Workflow

The following diagram illustrates the synthesis pathway and the critical purification logic used to separate the target ether from the hydrolysis byproduct.

NBD_Synthesis_Protocol cluster_inputs Reactants NBD_Cl NBD-Chloride (4-chloro-7-nitro...) Reaction Reaction (SNAr Substitution) 25°C, 30-60 min NBD_Cl->Reaction MeOH Methanol (Anhydrous) MeOH->Reaction Base Triethylamine (Base) Base->Reaction Crude Crude Mixture (NBD-OMe + Trace NBD-OH) Reaction->Crude - HCl Intermediate Meisenheimer Complex Reaction->Intermediate Transition State Extraction Liquid-Liquid Extraction (DCM / 5% NaHCO3) Crude->Extraction Aqueous Aqueous Phase (Contains NBD-O- Na+) DISCARD Extraction->Aqueous Removes Acidic Impurities Organic Organic Phase (Contains NBD-OMe) Extraction->Organic Retains Neutral Product Product Final Product NBD-OMe (4-Methoxy-7-nitro...) Organic->Product Evaporation & Recrystallization

Caption: Workflow for the


 synthesis of NBD-OMe, highlighting the critical alkaline extraction step to remove hydrolytic byproducts.

Quality Control & Validation

To ensure the trustworthiness of the synthesized compound, compare your data against these standard values.

ParameterExpected ResultInterpretation
Appearance Pale yellow crystalline solidDark orange/brown indicates NBD-OH contamination.[1]
Melting Point 110–112°CLower MP suggests solvent occlusion or impurities.[1]

NMR (

)

4.25 (s, 3H,

)
Distinct singlet for the methoxy group.

NMR (Aromatic)

6.70 (d), 8.50 (d)
Doublets for H-5 and H-6 protons (J

8.5 Hz).
UV-Vis (

)

420–430 nm
Blue-shifted compared to NBD-amines (

470 nm).[1]
Fluorescence Weak / Non-fluorescentStrong green fluorescence indicates hydrolysis (NBD-OH).[1]

Troubleshooting Guide

  • Problem: High background fluorescence in the product.

    • Cause: Hydrolysis of NBD-Cl to NBD-OH due to wet methanol.[1]

    • Solution: Repeat the alkaline wash (Step 4) with 10%

      
      . Ensure Methanol is dried over molecular sieves before use.[1]
      
  • Problem: Low Yield.

    • Cause: Incomplete reaction or loss during extraction.[1]

    • Solution: Monitor TLC to ensure NBD-Cl is fully consumed. Re-extract the aqueous layer with DCM once to recover any trapped product.[1]

References

  • BenchChem. (2025).[1][7] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-Chloro-7-nitrobenzofurazan Product Information and Reactivity. Retrieved from

  • Faletrov, Y. V., et al. (2019). Reactions of NBD-chloride with various nucleophiles and potential biochemical properties of the products. Belarusian State University.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][3][4][5][8][9] National Library of Medicine.[1] Retrieved from

  • Biotium. (2025).[1][5] NBD Chloride Product Information and Storage. Retrieved from

Sources

HPLC derivatization methods using nitrobenzoxadiazole reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity HPLC Derivatization of Amines and Thiols using Nitrobenzoxadiazole (NBD) Reagents

Introduction: The Case for NBD Reagents

In the landscape of fluorogenic derivatization, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and its chlorinated analog (NBD-Cl) occupy a critical niche.[1][2] Unlike o-phthalaldehyde (OPA), which is strictly limited to primary amines, NBD reagents react robustly with both primary and secondary amines (including proline and hydroxyproline) as well as thiols .

While Dansyl-Cl is a common alternative for secondary amines, it suffers from heavy background fluorescence due to unreacted reagent. NBD reagents solve this: they are fluorogenic , meaning they are virtually non-fluorescent until they react with the analyte. This "dark-to-bright" transition significantly improves signal-to-noise ratios, allowing detection limits in the femtomole (fmol) range.

Key Application Areas:

  • Bioanalysis: Quantification of amino acids in plasma/CSF without interference from ammonia.

  • Pharmaceuticals: Trace analysis of secondary amine impurities (e.g., piperazine rings).

  • Metabolomics: Profiling of biogenic amines and thiol-containing antioxidants (GSH, Cysteine).

Chemistry & Mechanism

The reaction is a classic Nucleophilic Aromatic Substitution (


) . The nitro group at position 7 activates the benzoxadiazole ring, making the carbon at position 4 highly electrophilic. The nucleophile (amine nitrogen or thiol sulfur) attacks this carbon, displacing the halide leaving group (Fluoride or Chloride).[3]
Reaction Mechanism Diagram

NBD_Mechanism Reagent NBD-F / NBD-Cl (Non-Fluorescent) Complex Meisenheimer Complex (Transition State) Reagent->Complex + Analyte pH 8.0-9.0 Analyte Analyte (R-NH2 or R-SH) Analyte->Complex Product Fluorescent Derivative (NBD-N-R) Complex->Product Elimination Byproduct Leaving Group (HF or HCl) Complex->Byproduct

Caption: The


 reaction pathway. The rapid displacement of the halide by the amine creates a highly fluorescent benzoxadiazole adduct.

Reagent Selection Guide: NBD-F vs. NBD-Cl

Choosing the right reagent is a trade-off between reactivity and cost/stability .

FeatureNBD-F (Fluoro) NBD-Cl (Chloro) Scientist's Recommendation
Reactivity Ultra-High (

)
ModerateUse NBD-F for high-throughput or thermally sensitive analytes.[1]
Reaction Time 1–5 minutes30–60 minutesNBD-F reduces hydrolysis artifacts due to short exposure.
Temperature Mild (50–60°C)Harsh (60–80°C)NBD-Cl requires higher energy to displace the Cl leaving group.
LOD < 10 fmol~ 100 fmolNBD-F provides superior sensitivity.
Cost HighLowUse NBD-Cl for routine, high-concentration assays to save budget.
Excitation/Emission 470 nm / 530 nm470 nm / 530 nmIdentical spectral properties.[4]

Protocol A: High-Sensitivity Amino Acid Analysis (NBD-F)

Scope: Determination of primary and secondary amino acids in biological fluids (Plasma, Urine). Critical Control: The reaction must be performed at basic pH to deprotonate the amine, but prolonged exposure to high pH causes hydrolysis of the reagent to NBD-OH (fluorescent interference).

Materials
  • Reagent: 10 mM NBD-F in anhydrous Acetonitrile (MeCN). Prepare fresh or store at -20°C protected from light.

  • Buffer: 0.1 M Borate Buffer, pH 8.0 (containing 20 mM EDTA to chelate metals).

  • Quench Solution: 0.1 M HCl.

  • Mobile Phase: (A) 10 mM Phosphate/Citrate pH 6.0; (B) Acetonitrile.

Step-by-Step Workflow
  • Sample Prep: Mix 10 µL of sample (standard or filtered plasma supernatant) with 10 µL of Borate Buffer.

    • Why? The EDTA in the buffer prevents metal-catalyzed oxidation of any thiols present and stabilizes the reaction.

  • Derivatization: Add 10 µL of 10 mM NBD-F solution. Vortex immediately.

  • Incubation: Heat at 60°C for 1 minute .

    • Note: Do not exceed 5 minutes. Longer times increase the NBD-OH background peak without significantly increasing analyte signal.

  • Quenching: Immediately add 20 µL of 0.1 M HCl.

    • Why? This stops the reaction and lowers the pH. Crucially , the fluorescence of the hydrolysis byproduct (NBD-OH) is significantly suppressed at acidic pH, while the NBD-Amine derivative remains fluorescent.

  • Dilution: Add 150 µL of Mobile Phase A (aqueous).

  • Injection: Inject 10 µL into the HPLC system.

Workflow Diagram

Protocol_Workflow Step1 1. Mix Sample + Borate Buffer (pH 8.0, +EDTA) Step2 2. Add NBD-F Reagent (in MeCN) Step1->Step2 Step3 3. Heat @ 60°C for 1 min Step2->Step3 Step4 4. Quench with HCl (Stops rxn, suppresses NBD-OH) Step3->Step4 Step5 5. Inject into HPLC (Ex: 470nm / Em: 530nm) Step4->Step5

Caption: Optimized NBD-F derivatization workflow minimizing hydrolysis interference.

Protocol B: Thiol-Specific Considerations

Thiols (Cysteine, Homocysteine, Glutathione) react with NBD-F to form thioethers (NBD-S-R). However, S-derivatives can be unstable or undergo S-to-N migration if primary amines are also present on the same molecule (e.g., Cysteine).

Modifications for Thiols:

  • Reduction: If measuring total thiols, pre-treat sample with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. Avoid DTT as it contains thiols that will react with NBD-F.

  • pH Adjustment: Thiols are more nucleophilic than amines. You can lower the reaction pH to 7.0–7.5 . At this pH, thiol reactivity is maintained, but amine reactivity is suppressed, improving selectivity.

  • Stability: Analyze immediately. NBD-thioethers are less stable than NBD-amines.

Troubleshooting & Self-Validating Systems

A robust analytical method must include controls to verify data integrity.

IssueSymptomRoot CauseCorrective Action (The "Fix")
High Background Large peak early in chromatogram.NBD-OH (Hydrolysis): Reagent reacted with water.Acidify Post-Rxn: Ensure final pH < 2.0 using HCl. This quenches NBD-OH fluorescence.
Low Sensitivity Low peak area for secondary amines.pH too low: Amine is protonated (

) and cannot react.
Check Borate buffer pH.[1][2][4][5][6][7][8][9] It must be > 8.0 during the reaction step.
Precipitation Cloudy sample after reagent addition.Solvent Shock: High organic NBD reagent hitting aqueous buffer.Ensure reagent is dissolved in 50% MeCN/Water or add slowly with vortexing.
Variable Areas Poor reproducibility (RSD > 5%).Unstable Reagent: NBD-F hydrolyzes in moisture.Self-Validation: Run a "Reagent Blank" daily. If the NBD-OH peak increases >20%, discard reagent.

References

  • Imai, K., & Watanabe, Y. (1981). Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole.[4] Analytica Chimica Acta, 130(2), 377-383. Link

  • Toyo'oka, T., et al. (1983). Reaction of amines of biological importance with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole.[4] Analytica Chimica Acta, 149, 305-312.[4] Link

  • BenchChem. (2025).[1][3] A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Link

  • Uchiyama, S., et al. (2001). High-performance liquid chromatographic determination of thiols by pre-column derivatization with NBD-F. Journal of Chromatography A, 916(1-2), 131-135. Link

Sources

Application Note: Fluorescent Labeling of Amino Acids with NBD Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Building Blocks of Life

The precise quantification and visualization of amino acids are fundamental to countless areas of biological and pharmaceutical research. However, most amino acids are inherently colorless and non-fluorescent, making their sensitive detection a significant analytical challenge. Fluorescent labeling, or derivatization, addresses this by covalently attaching a fluorophore to the amino acid, transforming it into a brightly emissive molecule that can be detected with high sensitivity.[1]

Among the arsenal of labeling agents, Nitrobenzoxadiazole (NBD) derivatives, particularly 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl), have emerged as exceptionally valuable tools.[2][3] These reagents are fluorogenic, meaning they are intrinsically non-fluorescent but become intensely fluorescent upon reaction with the primary or secondary amino groups of amino acids.[4][5] This "turn-on" characteristic minimizes background signal, enabling detection limits down to the femtomole level.[6][7] The small size of the NBD moiety minimizes potential interference with biological processes, making NBD-labeled amino acids excellent probes for applications ranging from high-performance liquid chromatography (HPLC) analysis to real-time cellular imaging.[2][8][9]

This guide provides a comprehensive overview of the principles and protocols for labeling amino acids with NBD derivatives, offering field-proven insights to ensure robust and reproducible results.

Principle of Derivatization: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of NBD labeling is a classic organic chemistry mechanism: Nucleophilic Aromatic Substitution (SNAr).[4] The process can be broken down into key steps:

  • Activation of the Nucleophile: The reaction is conducted under alkaline conditions, typically a borate buffer with a pH between 8.0 and 9.5.[1][7] This basic environment deprotonates the amino group (-NH₃⁺) of the amino acid, converting it into its more nucleophilic free amine form (-NH₂).[1][4]

  • Electrophilic Target: The benzoxadiazole ring of NBD-F or NBD-Cl is rendered highly electron-deficient by the potent electron-withdrawing nitro (-NO₂) group.[4] This makes the carbon atom at position 4, which is bonded to the halogen (fluorine or chlorine), highly electrophilic and susceptible to attack.

  • Nucleophilic Attack and Formation of the Adduct: The nucleophilic amino group of the amino acid attacks the electrophilic carbon on the NBD ring. The halogen atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable, covalent C-N bond.[4][10] This newly formed NBD-amino acid adduct is a highly fluorescent derivative.[1][11]

The fluorescence of the resulting NBD-amine arises from an efficient Intramolecular Charge Transfer (ICT) system.[2][3] Upon photoexcitation, the newly attached amino group acts as an electron donor, and the nitro group serves as an electron acceptor, leading to the emission of bright green-yellow fluorescence.[2][3]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product NBD NBD-F / NBD-Cl (Non-Fluorescent) Product NBD-Amino Acid Adduct (Highly Fluorescent) NBD->Product Nucleophilic Attack AminoAcid Amino Acid (R-NH₂) (Nucleophile) Condition Alkaline pH (8.0 - 9.5) Deprotonates Amine AminoAcid->Condition Activation Condition->Product cluster_prep 1. Preparation cluster_reaction 2. Derivatization cluster_analysis 3. Analysis A Prepare Amino Acid Sample D Mix Sample, Buffer & NBD-F A->D B Prepare 0.1M Borate Buffer (pH 9.0) B->D C Prepare 5mM NBD-F in Acetonitrile (Fresh) C->D E Incubate at 60°C for 5-7 min (Protect from light) D->E F Stop Reaction with 0.1M HCl E->F G Filter Sample (0.22 µm) F->G H Inject into HPLC System G->H I Fluorescence Detection (Ex: 470nm, Em: 540nm) H->I J Data Analysis & Quantification I->J

Sources

Application Note: Preparation of MNBD-Labeled Peptides for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of the solvatochromic fluorophore 7-nitro-2,1,3-benzoxadiazole (NBD, often referred to as MNBD when attached to a methyl-amine or peptide side chain) into peptides is a critical technique for studying membrane topology, protein-protein interactions, and environmental sensing. MNBD is uniquely valuable because its fluorescence quantum yield significantly increases in hydrophobic environments (e.g., lipid bilayers) while being virtually non-fluorescent in water.

However, the direct integration of MNBD into Solid-Phase Peptide Synthesis (SPPS) presents specific chemical challenges. The NBD moiety is susceptible to nucleophilic attack by the secondary amines (e.g., piperidine) used during Fmoc deprotection, potentially leading to fluorophore degradation or adduct formation.

This Application Note provides a rigorous, field-proven guide for preparing MNBD-labeled peptides using two distinct strategies:

  • The "Building Block" Approach: Synthesis and use of Fmoc-Lys(NBD)-OH.

  • The On-Resin Approach: Site-specific labeling using orthogonally protected lysine residues.

Strategic Considerations & Chemistry

Before initiating synthesis, researchers must select the appropriate labeling strategy based on the peptide sequence and the position of the label.

The Chemical Challenge: Piperidine Instability

The core NBD structure is an electron-deficient heteroaromatic ring. While stable to acidic cleavage cocktails (TFA), it reacts with nucleophiles.

  • Risk: Prolonged exposure to 20% piperidine (standard Fmoc deprotection) can cause the NBD group to undergo nucleophilic aromatic substitution, replacing the amine linker with piperidine, effectively destroying the probe.

  • Solution: We utilize a "Building Block" strategy with optimized deprotection cycles or a "Post-Assembly" on-resin strategy to minimize fluorophore exposure to base.

Decision Matrix: Selecting the Protocol
FeatureMethod A: Pre-Synthesized Building Block Method B: On-Resin Labeling (Side-Chain)
Target Residue Internal LysineInternal Lysine (or N-terminus)
Precision High (Purified starting material)Moderate (Dependent on coupling efficiency)
Base Exposure High (Must survive subsequent cycles)Low (Labeling occurs after chain assembly)
Reagent Cost Lower (NBD-Cl is cheap)Higher (Requires orthogonal protecting groups)
Recommended For Short-to-medium peptides (<15 AA)Long peptides or N-terminal labeling

Method A: Synthesis of Fmoc-Lys(NBD)-OH Building Block

This is the preferred method for robustness. By synthesizing the building block first, you ensure that only the correct fluorophore species is introduced into the peptide.

Reagents Required[1][2][3][4][5]
  • Fmoc-Lys-OH (free acid, not Boc protected on alpha amine)

  • NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) and Water (HPLC grade)

  • 1N HCl

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 1.0 mmol of Fmoc-Lys-OH in 10 mL of MeOH/Water (1:1 v/v). Add 2.5 mmol of NaHCO₃. The solution should be basic (pH ~8.5–9.0).

    • Note: Do not use stronger bases like NaOH, as high pH can hydrolyze the Fmoc group.

  • Reaction: Dissolve 1.1 mmol of NBD-Cl in 5 mL of MeOH. Add this dropwise to the lysine solution while stirring.

    • Observation: The solution will turn deep orange/red.

    • Condition: Stir at 45°C for 4–6 hours in the dark (wrap flask in foil). NBD is light-sensitive.

  • Monitoring: Check reaction progress via TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of Fmoc-Lys-OH and the appearance of the product (Mass: ~531 Da).

  • Workup:

    • Evaporate methanol under reduced pressure (Rotavap).

    • Dilute the remaining aqueous solution with 20 mL water.

    • Critical Step: Acidify carefully with 1N HCl to pH ~2–3. The product, Fmoc-Lys(NBD)-OH, will precipitate as an orange solid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from DCM/Hexane or purify via flash chromatography if purity is <95%.

Method B: On-Resin Labeling (Orthogonal Strategy)

Use this method if the peptide is long (>20 residues) to avoid exposing the NBD group to repeated piperidine treatments.

Reagents[1][2][5][6]
  • Resin: Rink Amide or Wang Resin.

  • Orthogonal Lysine: Fmoc-Lys(Mtt)-OH (Methyltrityl protection).

    • Why Mtt? The Mtt group can be removed with mild acid (1% TFA) without cleaving the peptide from the resin or removing other side-chain protecting groups (Boc, tBu, Pbf).

  • NBD-Cl

  • DIPEA (Diisopropylethylamine)[1]

Protocol
  • Peptide Assembly: Synthesize the full peptide sequence using standard Fmoc SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired labeling position.

    • Important: Do not remove the N-terminal Fmoc group of the final residue yet. It serves as a shield during the labeling step.

  • Selective Deprotection of Mtt:

    • Wash resin with DCM.[1]

    • Treat resin with 1% TFA / 5% TIS / DCM (10 x 2 minutes).

    • Indicator: The solution will turn yellow (trityl cation). Continue washes until the solution is clear.

    • Neutralization: Wash resin with 5% DIPEA in DMF to neutralize the lysine side chain.

  • Labeling Reaction:

    • Dissolve NBD-Cl (5 eq) and DIPEA (10 eq) in DMF.

    • Add to the resin.[2][1][3][4][5] Shake for 2–4 hours in the dark at Room Temperature.

    • QC: Perform a Kaiser test.[1] It should be negative (no free amines remaining).

  • Final Cleavage:

    • Remove the N-terminal Fmoc (if required).

    • Cleave peptide using standard cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Note: NBD is stable in TFA.

Visualization of Workflows

The following diagrams illustrate the logic flow for selecting and executing the correct synthesis path.

MNBD_Synthesis_Workflow start Start: MNBD Peptide Design decision Peptide Length & Complexity? start->decision methodA Method A: Pre-Synthesis (Fmoc-Lys(NBD)-OH) decision->methodA Short (<15 AA) methodB Method B: On-Resin Labeling (Orthogonal Lys(Mtt)) decision->methodB Long (>15 AA) or Site Specific stepA1 Synthesize Fmoc-Lys(NBD)-OH (NBD-Cl + Fmoc-Lys-OH + NaHCO3) methodA->stepA1 stepB1 SPPS with Fmoc-Lys(Mtt)-OH methodB->stepB1 stepA2 SPPS Assembly (Standard Coupling) stepA1->stepA2 stepA3 Critical: Short Piperidine Cycles (Minimize Base Exposure) stepA2->stepA3 cleavage Final Cleavage (95% TFA Cocktail) stepA3->cleavage stepB2 Selective Mtt Removal (1% TFA in DCM) stepB1->stepB2 stepB3 On-Resin Labeling (NBD-Cl + DIPEA) stepB2->stepB3 stepB3->cleavage purification HPLC Purification & QC (Protect from Light) cleavage->purification

Caption: Decision matrix and process flow for MNBD-peptide synthesis via Building Block vs. On-Resin strategies.

Quality Control & Troubleshooting

Analytical Expectations
  • UV-Vis: NBD conjugates typically absorb at ~465 nm .

  • Fluorescence: Emission maximum at ~535 nm (Green). Note: Fluorescence is weak in water/HPLC buffers but strong in MeOH or lipids.

  • Mass Spectrometry: The NBD moiety adds +163.1 Da to the lysine residue (replacing one H).

    • Calculation: MW(Peptide) = MW(Unlabeled) + 163.1.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Fluorescence Yield Solvent QuenchingNBD is solvatochromic. Test fluorescence in Methanol or Ethanol, not Water.
Multiple Peaks (HPLC) Piperidine Adducts(Method A) Reduce Fmoc deprotection time to 2 x 3 min. Use DBU (2%) instead of Piperidine.
Incomplete Labeling Steric Hindrance(Method B) Increase reaction time to overnight; double coupling with fresh NBD-Cl.
Blue/Purple Resin Incomplete Mtt Removal(Method B) Ensure 1% TFA washes continue until solution is clear, not yellow.

References

  • Thermo Fisher Scientific. 7-Nitrobenz-2-oxa-1,3-diazole (NBD) Chloride Reagent Guide. Retrieved from

  • PubChem. 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) Compound Summary. Retrieved from

  • Gilmanshin, R., et al. (1997). Fast events in protein folding: relaxation dynamics of secondary and tertiary structure in a monomeric beta-sheet protein. Proceedings of the National Academy of Sciences. (Demonstrates utility of NBD in folding studies). Retrieved from

  • Carrico, I.S., et al. (2007). N-Terminal Labeling of Peptides. (General reference for site-specific labeling strategies compatible with NBD). Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, NBD-Cl). Always consult the Safety Data Sheet (SDS) and perform work in a certified chemical fume hood.

Sources

thin layer chromatography (TLC) visualization of NBD-labeled compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Thin-Layer Chromatography (TLC) Visualization of NBD-Labeled Compounds

Introduction: Illuminating Analytes with NBD and TLC

In the landscape of modern analytical chemistry and drug development, the sensitive detection of biomolecules is paramount. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a versatile fluorophore widely employed for labeling lipids, amino acids, and peptides.[1] Its utility stems from a remarkable "turn-on" fluorescence mechanism: reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F) are themselves weakly fluorescent but become intensely fluorescent upon reaction with primary or secondary amines and thiols.[2][3] This property makes them ideal for derivatizing otherwise non-fluorescent molecules, enabling their detection with high sensitivity.[4]

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and robust method for separating these labeled compounds.[5] By leveraging the principles of differential partitioning, TLC effectively resolves complex mixtures, and when paired with the inherent fluorescence of the NBD tag, it becomes a powerful visualization tool. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the successful TLC analysis of NBD-labeled compounds.

Part 1: Core Scientific Principles

A mastery of the underlying chemistry of both the NBD fluorophore and the TLC separation process is essential for developing and troubleshooting robust analytical methods.

The Chemistry of NBD Fluorescence: An Intramolecular Charge Transfer (ICT) Phenomenon

The fluorescence of NBD adducts is governed by an Intramolecular Charge Transfer (ICT) process.[2] The NBD scaffold contains a potent electron-withdrawing nitro group. When an electron-donating group, such as an amine from a target analyte, is attached at the 4-position via a nucleophilic aromatic substitution reaction, a donor-acceptor system is created.[3] Upon photoexcitation, an electron is transferred from the donor (the amino group) to the acceptor (the nitro group), leading to a charge-separated excited state that emits a photon (fluorescence) upon relaxation.[3]

This fluorescence is highly sensitive to the local environment. In aqueous, polar environments, the fluorescence intensity is often diminished, whereas in more hydrophobic environments, such as within a lipid micelle or on the silica surface of a TLC plate, the fluorescence can be significantly enhanced.[1][6] This solvatochromic behavior is a key feature of NBD probes.

cluster_0 Mechanism of NBD 'Turn-On' Fluorescence NBD_Cl NBD-Cl (Non-Fluorescent) NBD_Adduct NBD-Amine Adduct (Highly Fluorescent) NBD_Cl->NBD_Adduct Nucleophilic Aromatic Substitution Amine Primary/Secondary Amine (R-NH₂) Amine->NBD_Adduct ICT Intramolecular Charge Transfer (ICT) Upon Excitation NBD_Adduct->ICT UV Light (Excitation) ICT->NBD_Adduct Fluorescence (Emission) General Workflow for TLC Analysis of NBD-Labeled Compounds Start Start: Analyte Sample (e.g., Lipids, Amino Acids) Step1 Step 1: Derivatization Labeling with NBD-Cl or NBD-F Start->Step1 Step2 Step 2: TLC Plate Preparation Spotting the Labeled Sample Step1->Step2 Step3 Step 3: Chromatographic Development Running the Plate in a Solvent Chamber Step2->Step3 Step4 Step 4: Visualization Using a Long-Wave (365 nm) UV Lamp Step3->Step4 Step5 Step 5: Documentation & Analysis Marking Spots and Calculating Rf Values Step4->Step5 End End: Quantified & Identified Spots Step5->End

Caption: A streamlined workflow from sample labeling to final analysis.

Protocol 1: Derivatization of Amines with NBD-F

NBD-F is significantly more reactive than NBD-Cl and is often preferred for its faster reaction times under milder conditions. [7][8] Materials:

  • Sample containing primary or secondary amines (e.g., amino acid standards, hydrolyzed protein).

  • NBD-F (4-Fluoro-7-nitrobenzofurazan) solution: 100 mM in acetonitrile.

  • Borate Buffer: 50 mM, pH 8.0, containing 20 mM EDTA.

  • Hydrochloric Acid (HCl): 50 mM aqueous solution.

  • Reaction vials, heating block, ice bath.

Procedure:

  • Sample Preparation: Dissolve or dilute the sample in the 50 mM borate buffer. [8]2. Reaction Mixture: In a reaction vial, mix 300 µL of the sample solution with 100 µL of the 100 mM NBD-F/acetonitrile solution. [8]3. Incubation: Heat the vial at 60°C for 1-5 minutes. The reaction is rapid. [8][9]4. Quenching: Immediately cool the vial on an ice bath to stop the reaction. [8]5. Acidification: Add 400 µL of 50 mM HCl solution to the reaction mixture. This stabilizes the derivatives for analysis. [8]6. Storage: The derivatized sample is now ready for TLC spotting. Protect the solution from light. [6]

Protocol 2: TLC Separation

Materials:

  • Silica Gel 60 F254 TLC plates.

  • Derivatized sample from Protocol 1.

  • Appropriate mobile phase (see Table 2).

  • TLC developing chamber with a lid.

  • Filter paper (to act as a wick).

  • Microcapillary tubes for spotting.

Procedure:

  • Chamber Preparation: Pour the selected mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inside wall, ensuring it is wetted by the solvent. Close the lid and allow the chamber to equilibrate for at least 20 minutes to ensure the atmosphere is saturated with solvent vapors. [10]2. Plate Preparation: Using a pencil, lightly draw an origin line about 1.5-2.0 cm from the bottom of the TLC plate. [11]3. Spotting: Using a microcapillary tube, apply a small spot of the derivatized sample onto the origin line. Keep the spot size as small as possible (1-2 mm diameter) to ensure good separation. Allow the solvent to fully evaporate between applications if multiple spots are needed in the same location. [12]4. Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase. [12]Close the lid and allow the solvent front to ascend the plate undisturbed.

  • Completion: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber. [13]Immediately mark the position of the solvent front with a pencil.

  • Drying: Allow the plate to air-dry completely in a fume hood. [13]

Protocol 3: Visualization and Data Analysis

Materials:

  • Developed and dried TLC plate.

  • UV lamp with long-wave (365 nm) and short-wave (254 nm) capabilities.

  • Pencil.

  • Camera for documentation (optional but recommended).

Procedure:

  • Primary Visualization (Fluorescence):

    • Work in a darkened area. Place the dried TLC plate under a long-wave (365 nm) UV lamp.

    • NBD-labeled compounds will appear as bright, intensely fluorescent spots (typically yellow-green) against a dark background. [14] * Using a pencil, lightly circle the outline of each visible spot. [15]2. Secondary Visualization (UV Quenching - Optional):

    • Switch the UV lamp to short-wave (254 nm).

    • The background of the F254 plate will fluoresce green. [16]Compounds that absorb at this wavelength (including NBD) will appear as dark spots due to quenching of this background fluorescence. [15][17]This can be a useful confirmation step.

  • Documentation: Photograph the plate under UV light for a permanent record.

  • Rf Calculation:

    • Measure the distance from the origin line to the center of each circled spot.

    • Measure the distance from the origin line to the solvent front mark.

    • Calculate the Rf value for each spot using the formula provided earlier.

Part 3: Data & Troubleshooting

Quantitative Data and Solvent Selection

The choice of mobile phase is critical for achieving good separation. The polarity of the solvent system must be optimized for the specific class of compounds being analyzed.

Table 1: Typical Photophysical Properties of NBD-Amine Adducts

Property Value Range Reference(s)
Excitation Maximum (λex) ~464 - 485 nm [8][18]
Emission Maximum (λem) ~512 - 540 nm [8][18]
Appearance under 365 nm UV Bright Yellow-Green [14]

| Environment Sensitivity | Fluorescence increases in non-polar environments | [1][6]|

Table 2: Recommended TLC Mobile Phase Systems for NBD-Labeled Compounds

Compound Class Mobile Phase (v/v/v) Purpose Reference(s)
General Phospholipids Chloroform : Methanol : Water (65:25:4) General separation by headgroup polarity. [19][20]
Acidic Phospholipids Chloroform : Ethanol : Water : Triethylamine (30:35:7:35) Separation of species like phosphatidic acid. [19]
Neutral Lipids Hexane : Diethyl Ether : Acetic Acid (70:30:1) Separation of cholesterol esters, triglycerides. [5][19]

| Amino Acids | n-Butanol : Acetic Acid : Water (4:1:1) | General separation of derivatized amino acids. | [11][21]|

Note: Rf values are relative and can be affected by temperature, humidity, and chamber saturation. Always run standards alongside unknown samples for accurate identification. [20]

Troubleshooting Common TLC Issues
IssuePossible Cause(s)Recommended Solution(s)
No Spots Visible Sample concentration is too low; Derivatization reaction failed; UV lamp is on the wrong wavelength.Re-spot with a more concentrated sample; Verify derivatization with a positive control; Ensure you are using a long-wave (365 nm) UV lamp for fluorescence. [16][22]
Streaked or Tailing Spots Sample was overloaded (too concentrated); Sample is interacting with the silica (highly acidic/basic).Dilute the sample before spotting; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. [10][12]
Poor Separation (All spots at top or bottom) Mobile phase polarity is incorrect.If spots are at the bottom (low Rf), increase the mobile phase polarity. If spots are at the top (high Rf), decrease the mobile phase polarity. [23]
Uneven Solvent Front The TLC plate was not vertical in the chamber; The chamber was not properly sealed/equilibrated.Ensure the plate is placed vertically and the chamber is fully sealed and allowed to equilibrate before development. [22]

References

  • An In-depth Technical Guide to NBD Deriv
  • De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv.
  • Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PMC.
  • NBD-Ethylenediamine. Biotium.
  • Analysis of NBD labeled phospholipids by TLC and in primary MEFs by...
  • Fluorescence of nitrobenzoxadiazole (NBD)
  • TLC Solvent Systems – Lipid Migr
  • A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Benchchem.
  • FluoProbes®. Interchim.
  • Thin Layer Chrom
  • Thin Layer Chrom
  • TLC Visualiz
  • 2.
  • Thin Layer Chromatography (TLC)
  • Thin Layer Chromatography (TLC).
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
  • NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis. MedChemExpress.
  • Visualising plates. Chemistry Teaching Labs - University of York.
  • Application of NBD-F for the determination of amines, amino acids and...
  • Canada Troubleshooting Factory & Suppliers.
  • How to detect compounds on TLC pl
  • quantitative measurements on tlc pl
  • 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Universitas Indonesia.
  • 5.
  • A fully automated amino acid analyzer using NBD-F as a fluorescent derivatiz
  • Thin Layer Chrom
  • TLC (thin-layer chromatography) for separation of lipids?
  • NBD-lipid Uptake Assay for Mammalian Cell Lines. PMC.
  • Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC.
  • TLC Visualiz
  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatiz
  • Fluorescence mechanism of NBD-Cl with primary amines. Benchchem.
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. PMC.

Sources

Application Notes & Protocols: A Guide to the Kinetic Analysis of Nucleophilic Substitution on NBD Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrobenzoxadiazole (NBD) derivatives, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are indispensable fluorogenic reagents in biochemical and pharmaceutical research.[1] Initially non-fluorescent, they undergo a nucleophilic aromatic substitution (SNAr) reaction with primary and secondary amines or thiols to yield highly fluorescent adducts.[1][2] This "turn-on" fluorescence provides a direct method for quantifying biomolecules and studying molecular interactions. Understanding the kinetics of this substitution reaction is critical for optimizing labeling protocols, developing novel biosensors, and interpreting experimental data. This guide provides a detailed technical overview of the principles, experimental design, and data analysis involved in the kinetic analysis of nucleophilic substitution on NBD fluorophores, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: The SNAr Reaction of NBD Fluorophores

The core of NBD's utility lies in the nucleophilic aromatic substitution (SNAr) reaction. The NBD scaffold contains a potent electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack, specifically at the 4-position where the halogen leaving group is located.[1][2]

The reaction generally proceeds via a concerted or a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex.[3][4] The rate of this reaction is highly dependent on several key factors.

The Nature of the Nucleophile

The reactivity of the nucleophile is paramount. Thiols (e.g., from cysteine residues) and amines (e.g., from lysine residues or N-termini) are the most common biological nucleophiles that react with NBD halides.[5]

  • Thiols vs. Amines: Thiolates (R-S⁻) are generally more potent nucleophiles than amines (R-NH₂) under physiological conditions, leading to faster reaction rates. However, the resulting NBD-thiol adducts are often less fluorescent than their NBD-amine counterparts.[5]

  • Amine Type: NBD reagents react with both primary and secondary amines, a key advantage over other reagents like fluorescamine.[6]

  • pKa and pH: The nucleophile must have a free lone pair of electrons to initiate the attack. Therefore, the reaction rate is pH-dependent. For amines, the reaction proceeds through the unprotonated form, so the rate typically increases as the pH of the medium approaches and exceeds the pKa of the amine.

The Leaving Group: NBD-F vs. NBD-Cl

The identity of the halogen at the 4-position significantly impacts the electrophilicity of the reaction center and the overall reaction rate.

  • NBD-F (4-Fluoro-7-nitrobenzofurazan): Fluorine is a highly electronegative atom, making the attached carbon more electrophilic. NBD-F is considerably more reactive than NBD-Cl. For instance, the reaction of NBD-F with glycine is approximately 500 times faster than that of NBD-Cl.[6][7] This high reactivity allows for labeling under milder conditions and in shorter timeframes.[8]

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan): While less reactive than NBD-F, NBD-Cl is still a widely used reagent.[5] Its slower reaction rate can be advantageous for specific applications where controlled, slower labeling is desired or when dealing with highly reactive nucleophiles where the speed of the NBD-F reaction is difficult to monitor.

The Solvent Environment

The solvent plays a critical role in stabilizing reactants and intermediates.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile are often favored for SNAr reactions because they solvate the cation but not the anionic nucleophile, leaving it "bare" and highly reactive.[9]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent shell that can hinder its approach to the electrophile and slow the reaction rate.[9] Despite this, most biological applications necessitate aqueous buffer systems.

  • Environmental Sensitivity: The fluorescence of the resulting NBD adduct is highly sensitive to the polarity of the local environment. Fluorescence quantum yield is often low in water but significantly enhanced in hydrophobic environments like protein binding pockets or lipid membranes.[1][6] This solvatochromism is a powerful feature for probing molecular interactions.[1]

FeatureNBD-F (4-Fluoro-7-nitrobenzofurazan)NBD-Cl (4-Chloro-7-nitrobenzofurazan)Reference(s)
Reactivity Very HighModerate[6][7]
Reaction Speed ~500x faster than NBD-Cl (with glycine)Slower, allowing for more controlled reactions[6][7]
Leaving Group Fluoride (F⁻)Chloride (Cl⁻)[1]
Typical Use Case Rapid labeling, HPLC pre-column derivatizationGeneral protein/peptide labeling, thiol detection[5][8]
Storage Requires careful storage due to high reactivityMore stable than NBD-F[10]

Visualizing the Reaction and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the core reaction mechanism and the general experimental workflow for kinetic analysis.

SNAr_Mechanism NBD_X NBD-X (X = F, Cl) (Non-fluorescent) Intermediate Meisenheimer Complex (Anionic Intermediate) Nucleophile Nucleophile (R-NH₂ or R-SH) Product NBD-Adduct (Highly Fluorescent) Intermediate->Product k₂ (-X⁻) Elimination LeavingGroup X⁻ cluster_reactants cluster_reactants cluster_reactants->Intermediate  k₁ (Attack)

Caption: General SNAr mechanism for NBD-X with a nucleophile.

Kinetic_Workflow prep 1. Reagent Preparation - NBD-F/Cl Stock (in ACN/DMSO) - Nucleophile Stock - Reaction Buffer (pH controlled) setup 2. Experimental Setup - Set Fluorometer (λex, λem) - Equilibrate to Temp. prep->setup mix 3. Initiate Reaction - Mix NBD and excess  Nucleophile in cuvette - Start acquisition immediately setup->mix acquire 4. Data Acquisition - Record Fluorescence Intensity  vs. Time mix->acquire fit 5. Data Fitting - Fit curve to single exponential - Determine k_obs acquire->fit repeat 6. Repeat - Vary [Nucleophile] - Obtain multiple k_obs values fit->repeat repeat->fit plot 7. Final Analysis - Plot k_obs vs. [Nucleophile] - Slope = k₂ (Second-order rate constant) repeat->plot

Caption: Experimental workflow for determining the second-order rate constant.

Experimental Protocols

Scientific integrity requires robust and reproducible protocols. The following sections provide detailed methodologies for kinetic analysis. For very fast reactions (half-lives in the millisecond to second range), a stopped-flow instrument is required.[11] For slower reactions, a standard spectrofluorometer or plate reader is sufficient.

Materials and Reagents
  • NBD Fluorophore: 4-fluoro-7-nitrobenzofurazan (NBD-F) or 4-chloro-7-nitrobenzofurazan (NBD-Cl).

  • Solvent for Stock: Anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

  • Nucleophile: Amino acid (e.g., L-cysteine, L-lysine), peptide, or small molecule amine/thiol of interest.

  • Buffer System: A buffer with stable pH in the desired range (e.g., Borate buffer for pH 8-9, HEPES or Phosphate buffer for pH 7-7.5).[8]

  • Instrumentation:

    • Spectrofluorometer with temperature control and kinetic measurement capabilities, or

    • Stopped-flow apparatus coupled with a fluorescence detector for rapid kinetics.[12]

Protocol 1: Kinetic Analysis using a Spectrofluorometer

This protocol is suitable for reactions with half-lives greater than ~10-15 seconds, limited by manual mixing time. It is designed to operate under pseudo-first-order conditions where the nucleophile concentration is at least 10-fold higher than the NBD concentration.

1. Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of NBD-F or NBD-Cl in anhydrous ACN or DMSO. Store protected from light. b. Prepare a 100 mM stock solution of the nucleophile in the chosen reaction buffer. c. Prepare the reaction buffer (e.g., 50 mM Borate buffer, pH 8.5).

2. Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. b. Set the excitation and emission wavelengths. For NBD-amine adducts, typical values are λex ≈ 470 nm and λem ≈ 530 nm.[8] These should be optimized by scanning the final product. c. Set the instrument to kinetic mode to record fluorescence intensity over time. d. Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

3. Reaction Measurement: a. In a quartz cuvette, add the reaction buffer and the nucleophile stock solution to achieve the desired final concentration (e.g., 1 mM). Let it equilibrate to temperature. b. To initiate the reaction, add a small volume of the NBD stock solution to achieve a low final concentration (e.g., 50 µM). The final concentration of organic solvent should be kept low (<5%) to minimize its effect on the reaction. c. Immediately and rapidly mix the solution by gentle inversion or with a pipette, place the cuvette in the holder, and start data acquisition. d. Record the fluorescence intensity until the reaction reaches a plateau (completion), typically for 3-5 half-lives.

4. Repeat for Different Concentrations: a. Repeat step 3 using a range of different nucleophile concentrations (e.g., 1 mM, 2 mM, 4 mM, 6 mM, 8 mM), keeping the NBD concentration constant.

Protocol 2: Rapid Kinetic Analysis using Stopped-Flow

This protocol is essential for highly reactive pairs like NBD-F and primary amines, where the reaction is complete within seconds.[13][14]

1. Preparation of Solutions: a. Prepare two separate syringes for the stopped-flow instrument. b. Syringe A: Prepare the NBD-F or NBD-Cl solution in the reaction buffer at twice the desired final concentration (e.g., 100 µM NBD-F for a 50 µM final concentration). c. Syringe B: Prepare the nucleophile solution in the same reaction buffer at twice the desired final concentration (e.g., 2 mM nucleophile for a 1 mM final concentration).

2. Instrument Setup: a. Set up the stopped-flow instrument according to the manufacturer's instructions. b. Set the appropriate fluorescence detection parameters (wavelengths, filters). c. Flush the system with buffer to remove air bubbles and equilibrate the drive syringes and observation cell to the target temperature.[15]

3. Data Acquisition: a. Load Syringe A and Syringe B with their respective solutions. b. Trigger the instrument. The drive mechanism will rapidly mix equal volumes from both syringes, and the data acquisition will start automatically as the flow stops.[11] c. Record the fluorescence trace over the course of the reaction (typically milliseconds to seconds). d. Perform multiple "pushes" to ensure reproducibility and obtain an averaged trace.

4. Varying Concentrations: a. Repeat the experiment by preparing and loading a new nucleophile solution in Syringe B at different concentrations, keeping the NBD concentration in Syringe A constant.

Data Analysis and Interpretation

The goal of the kinetic analysis is to determine the second-order rate constant (k₂), which provides a quantitative measure of the reaction's speed and efficiency.

1. Determining the Observed Rate Constant (kobs): The raw data consists of fluorescence intensity (F) plotted against time (t). For a reaction under pseudo-first-order conditions, this trace follows a single exponential increase. The data can be fitted to the following equation:

F(t) = F₀ + (Fmax - F₀) * (1 - e-kobst)

Where:

  • F(t) is the fluorescence at time t.

  • F₀ is the initial fluorescence.

  • Fmax is the maximum fluorescence at reaction completion.

  • kobs is the pseudo-first-order rate constant (in s⁻¹).

Most graphing software (e.g., Origin, GraphPad Prism) can perform this non-linear regression to solve for kobs.

2. Calculating the Second-Order Rate Constant (k₂): The observed rate constant (kobs) is dependent on the concentration of the excess reactant (the nucleophile). The relationship is described by:

kobs = k₂ * [Nucleophile] + k₀

Where:

  • k₂ is the second-order rate constant (in M⁻¹s⁻¹).

  • [Nucleophile] is the concentration of the nucleophile.

  • k₀ is the rate constant for the reaction with the solvent (often negligible).

To determine k₂, plot the values of kobs obtained from each experiment against the corresponding nucleophile concentration. The data should yield a straight line. A linear regression of this plot will give a slope equal to the second-order rate constant, k₂.

[Nucleophile] (M)kobs (s⁻¹) (from exponential fit)
0.0010.052
0.0020.103
0.0040.205
0.0060.308
0.0080.410
This is sample data. A plot of kobs vs. [Nucleophile] would yield a line with a slope (k₂) of approximately 51 M⁻¹s⁻¹.

Conclusion and Broader Impact

A thorough kinetic analysis of nucleophilic substitution on NBD fluorophores is fundamental to their effective application. By determining second-order rate constants, researchers can quantitatively compare the reactivity of different nucleophiles, optimize labeling conditions to maximize efficiency and minimize side reactions, and design more sensitive and selective biosensors.[16][17] The protocols and principles outlined in this guide provide a robust framework for conducting these critical measurements, empowering scientists in drug discovery and chemical biology to leverage the full potential of NBD-based fluorescence technology.

References

  • ResearchGate. Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy... Available from: [Link]

  • ACS Publications. Application of an Environmentally Sensitive Fluorophore for Rapid Analysis of the Binding and Internalization Efficiency of Gene Carriers | Bioconjugate Chemistry. Available from: [Link]

  • ACS Publications. Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition | Chemical & Biomedical Imaging. Available from: [Link]

  • PubMed. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Available from: [Link]

  • Figshare. Reactions of NBD-Cl with protein cysteine and sulfenic acid states. Available from: [Link]

  • PMC. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Available from: [Link]

  • Dojindo. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2. Available from: [Link]

  • ResearchGate. (a) NBD-Cl (100) is an electrophile that reacts with cysteine sulfenic... | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Request PDF. Available from: [Link]

  • ResearchGate. Application of NBD-F for the determination of amines, amino acids and... Available from: [Link]

  • PMC. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Available from: [Link]

  • PMC. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Available from: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available from: [Link]

  • OpenStax. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Available from: [Link]

  • RSC Publishing. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst. Available from: [Link]

  • Bio-Synthesis Inc. NBD Fluorescent Dye Oligonucleotide Labeling. Available from: [Link]

  • Pacifichem 2021. Application of O-NBD labeling for analyzing protein-protein interaction. Available from: [Link]

  • ResearchGate. Time courses for the derivatization reaction of amino acids with NBD-F... Available from: [Link]

  • PMC. Fluorescent Probes for Live Cell Thiol Detection. Available from: [Link]

  • YouTube. Factors Affecting Nucleophilic Substitution (Lecture 4: Nature of Leaving Group). Available from: [Link]

  • Chemistry LibreTexts. 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Available from: [Link]

  • SlideShare. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Available from: [Link]

  • University of Toronto. Stop Flow Kinetics. Available from: [Link]

  • ResearchGate. A Stopped-Flow Kinetic Study of the Assembly of Nonviral Gene Delivery Complexes. Available from: [Link]

  • PMC. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins. Available from: [Link]

  • Harvard University. Concerted nucleophilic aromatic substitutions - DASH. Available from: [Link]

  • Bio-Logic. What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Available from: [Link]

  • ResearchGate. Comparative study of the three different fluorophore antibody conjugation strategies. Available from: [Link]

  • University of York. Rapid reaction kinetics (Stopped-Flow). Available from: [Link]

  • MDPI. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for NBD Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing pH conditions in experiments utilizing Nitrobenzoxadiazole (NBD) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of NBD fluorescence and troubleshoot common issues related to pH. My approach is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational principles governing the relationship between pH and NBD fluorescence.

Q1: Why is pH a critical parameter in my experiments using NBD probes?

A1: The fluorescence of NBD and its derivatives is exquisitely sensitive to its local microenvironment, and pH is a master regulator of this environment.[1] The influence of pH is multifaceted and stems from several core principles:

  • Intramolecular Charge Transfer (ICT): The fluorescence of most NBD adducts arises from an ICT process. Upon excitation, an electron is transferred from an electron-donating group (often the amine or thiol you've labeled) to the electron-withdrawing nitro group of the NBD core.[2][3] The efficiency of this process, and thus the fluorescence quantum yield, is highly dependent on the electronic properties of the local environment, which are directly influenced by pH.

  • Protonation State of the Probe: Many NBD derivatives contain acidic or basic functional groups. Changes in pH can alter the protonation state of these groups, which in turn can dramatically affect the probe's fluorescent properties. For example, some NBD-based probes are specifically designed as pH sensors; they exhibit low fluorescence at neutral or high pH but become brightly fluorescent in acidic environments like lysosomes.[4][5][6] This "turn-on" mechanism often involves the protonation of a tertiary amine, which inhibits a non-radiative decay pathway called Photoinduced Electron Transfer (PeT).[4]

  • Protonation State of the Target Biomolecule: The pH affects the charge of your target protein, lipid, or oligonucleotide. This can alter the local polarity and hydration around the attached NBD probe, thereby modulating its fluorescence intensity and emission wavelength.[7][8]

  • Reaction Efficiency for Labeling Reagents: For probes like NBD-Cl or NBD-F, which are used to label amines and thiols, the reaction itself is pH-dependent. These are nucleophilic aromatic substitution reactions that require a deprotonated nucleophile (e.g., R-NH₂) to proceed efficiently.[3] Therefore, an alkaline pH is typically required for the labeling step.[9]

Q2: What is the general effect of pH on NBD fluorescence intensity? Is it always true that lower pH increases fluorescence?

A2: There is no single universal rule. The effect of pH is highly dependent on the specific chemical structure of the NBD derivative and its application.

  • For Labeling Reactions (e.g., NBD-Cl): The key is the reaction pH, not necessarily the measurement pH. An alkaline environment (pH 8-11) is necessary to ensure the amine nucleophile is deprotonated and reactive, leading to the formation of the highly fluorescent NBD-amine adduct.[9][10] Subsequently, the reaction is often quenched by acidification, which serves to stop the reaction and reduce background from the hydrolysis of unreacted NBD-Cl.[3][9]

  • For Probes in Acidic Organelles: For probes designed to measure low pH, such as those targeting lysosomes, fluorescence intensity is inversely correlated with pH. They are engineered to fluoresce brightly at acidic pH (e.g., 4.0-6.0) and are significantly quenched at neutral or alkaline pH.[5][6]

  • For General NBD-Labeled Biomolecules: For many standard NBD adducts, such as NBD-labeled lipids or proteins in a simple buffer system, the situation can be more complex. Some studies show that increasingly alkaline pH can lead to a reduction in fluorescence intensity.[11] In other cases, for certain NBD-labeled oligonucleotides, the fluorescence has been found to be relatively insensitive to pH changes within a physiological range (e.g., pH 4.5 to 10.0).[12]

Therefore, it is crucial to consult the literature for your specific NBD probe or to empirically determine its pH sensitivity in your experimental system.

Part 2: Troubleshooting Guide

This section is formatted to directly address common problems you may encounter during your experiments.

Issue 1: Low or No Fluorescence Signal

Q: I'm using NBD-Cl to label my protein, but the fluorescence is very weak. Could pH be the problem?

A: Yes, this is a classic issue. The most likely cause is a suboptimal pH during the labeling reaction.

Causality & Solution: The reaction of NBD-Cl with a primary or secondary amine is a nucleophilic aromatic substitution.[3] For the amine to be an effective nucleophile, its lone pair of electrons must be available. At acidic or neutral pH, the amine will be predominantly in its protonated, ammonium form (R-NH₃⁺), which is not nucleophilic.

  • Troubleshooting Steps:

    • Verify Reaction Buffer pH: Ensure your labeling reaction is performed in an alkaline buffer, typically a borate or carbonate buffer at pH 9-11.[9]

    • Check pKa of Target Amine: The optimal pH should be about 1.5 to 2 units above the pKa of the amine you are targeting (e.g., the N-terminus or the epsilon-amino group of lysine). This ensures a sufficient concentration of the deprotonated, reactive amine.

    • Fresh Buffer Preparation: Buffers can absorb atmospheric CO₂, causing a drop in pH over time. Always use freshly prepared buffers for your labeling reactions.

Issue 2: High Background Fluorescence

Q: My NBD-Cl experiment is working, but the background signal from my "no-protein" control is unacceptably high. How can I fix this?

A: High background in NBD-Cl experiments is often due to the hydrolysis of excess, unreacted NBD-Cl into the fluorescent byproduct NBD-OH.[10] This process is favored in the alkaline conditions required for labeling.

Causality & Solution: The strategy is to stop the labeling reaction and quench the background fluorescence by shifting the pH.

  • Troubleshooting Steps:

    • Post-Reaction Acidification: After the incubation period for your labeling reaction is complete, add a small amount of acid (e.g., HCl) to lower the pH.[3][9] This protonates the hydroxyl group of NBD-OH, significantly reducing its fluorescence.

    • Optimize NBD-Cl Concentration: Use the lowest possible excess of NBD-Cl that still provides sufficient labeling of your target. A large excess will inevitably lead to more hydrolysis and higher background.

    • Purification: If acidification is not sufficient or compatible with downstream applications, you must remove the unreacted probe and its byproducts via dialysis, size-exclusion chromatography, or another suitable purification method.

Issue 3: Unexpected Shifts in Emission Wavelength

Q: The emission maximum of my NBD-labeled lipid in vesicles is blue-shifted compared to what the literature reports. Can pH cause this?

A: Yes, an indirect effect of pH can cause spectral shifts. NBD is a highly solvatochromic fluorophore, meaning its emission spectrum is very sensitive to the polarity of its immediate environment.[2][13] It typically fluoresces at shorter wavelengths (blue-shifts) in more hydrophobic, non-polar environments.

Causality & Solution: pH can alter the charge on the lipid headgroups in your vesicles, which in turn changes the hydration and polarity of the bilayer interface where the NBD moiety may reside.

  • Troubleshooting Steps:

    • Check Buffer Composition and pH: Ensure your buffer pH is identical to the one reported in the literature you are referencing. Even small shifts can alter membrane properties.

    • Consider pKa of Lipids: If you are using lipids with titratable headgroups (e.g., phosphatidylserine, PS), their charge will change around their pKa. This can significantly alter the local environment. For example, protonation of the PS headgroup at lower pH can lead to a less hydrated environment for the NBD probe, potentially causing a blue shift.[8]

    • Control for Buffer Effects: Be aware that different buffer species at the same pH can have varying effects on membrane properties.[14] Whenever possible, use the same buffer system as your reference experiments.

Part 3: Experimental Protocols & Data

Protocol 1: Step-by-Step pH Optimization for NBD-Cl Labeling

This protocol provides a framework for determining the optimal pH for labeling a protein with NBD-Cl.

  • Prepare a pH Series of Buffers: Prepare a set of buffers (e.g., 100 mM sodium borate) ranging from pH 8.0 to 11.0 in 0.5 pH unit increments.

  • Set Up Parallel Reactions: For each pH value, set up a labeling reaction containing your protein and NBD-Cl. Include a "no protein" control for each pH point to measure background.

  • Incubate: Incubate all reactions under identical conditions (e.g., 60°C for 30 minutes, protected from light).[9]

  • Stop and Neutralize/Acidify: Stop the reactions. For measurement, you can either dilute all samples into a single, neutral pH buffer (e.g., PBS pH 7.4) to ensure the measurement condition is identical, or acidify as described in Issue 2 to quench background.

  • Measure Fluorescence: Use a fluorometer to measure the fluorescence intensity (e.g., λex=470 nm, λem=540 nm).

  • Analyze Data: Subtract the background fluorescence from the corresponding sample fluorescence for each pH point. Plot the net fluorescence intensity against pH to determine the optimal reaction pH.

Data Summary: pH Considerations for NBD Applications
ApplicationTypical pH RangeKey Rationale
NBD-Cl/F Amine Labeling 8.0 - 11.0 (Reaction)Ensures amine is deprotonated and nucleophilic for efficient reaction.[9][10]
Lysosomal/Acidic pH Sensing 4.0 - 6.0 (Measurement)Probe is designed to "turn on" via protonation in acidic environments.[5][6]
Membrane Studies (e.g., NBD-PE) 7.0 - 7.4 (Physiological)Mimics physiological conditions. Be aware of lipid pKa if using charged lipids.[8]
Post-Labeling Quenching < 4.0 (Quench Step)Protonates hydrolyzed NBD-OH to minimize background fluorescence.[3][9]

Part 4: Visualizations

Mechanism of a pH-Sensing NBD Probe

This diagram illustrates how protonation can activate fluorescence by inhibiting Photoinduced Electron Transfer (PeT).

pH_Sensor_Mechanism cluster_high_pH High pH (e.g., 7.4) cluster_low_pH Low pH (e.g., 4.5) Excitation_H Light (Excitation) NBD_H NBD*-Amine (Excited State) Excitation_H->NBD_H Absorption Ground_H NBD-Amine (Ground State) NBD_H->Ground_H Fluorescence (Weak) Quenched No Fluorescence (Heat) NBD_H->Quenched PeT Quenching (Fast) Excitation_L Light (Excitation) NBD_L NBD*-Amine-H⁺ (Excited State) Excitation_L->NBD_L Absorption Ground_L NBD-Amine-H⁺ (Ground State) NBD_L->Ground_L PeT Blocked Fluorescence Strong Fluorescence NBD_L->Fluorescence Fluorescence (Efficient)

Caption: At high pH, an unprotonated amine quenches NBD fluorescence via PeT. At low pH, protonation blocks PeT, allowing for strong fluorescence.

Experimental Workflow for NBD-Cl Labeling

This diagram outlines the critical pH-dependent steps in a typical labeling experiment.

NBD_Labeling_Workflow Start Start: Protein + NBD-Cl Reaction Incubate in Alkaline Buffer (pH 9-11) Start->Reaction Step 1: Labeling Stop Stop Reaction & Quench Background with Acid (pH < 4) Reaction->Stop Step 2: Quenching Purify Optional: Purify Conjugate Stop->Purify Step 3 Measure Measure Fluorescence in Neutral Buffer (pH ~7.4) Stop->Measure If no purification Purify->Measure If performed End End Measure->End

Caption: Workflow for NBD-Cl labeling, highlighting the alkaline reaction and acidic quench steps.

References

  • BenchChem. (2025).
  • Loura, L. M., et al. (n.d.). Fluorescence of nitrobenzoxadiazole (NBD)
  • Tarahovsky, Y. S., et al. (n.d.).
  • Shukla, K., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.
  • El-Yazbi, A., et al. (2021). Effect of NBD-Cl volume on absorbance a and on fluorescence intensity b....
  • Amaro, M., et al. (2020). NBD derived diphenyl(aminomethyl)phosphane – A new fluorescent dye for imaging of low pH regions and lipid membranes in living cells.
  • Wang, Y., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells.
  • BenchChem. (2025). An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. BenchChem Technical Support.
  • Amaro, M., et al. (n.d.). Normalized fluorescence excitation (Exc.) and emission (Em.) spectra of....
  • Bednarczyk, P., et al. (n.d.). A Effect of Cl -on quenching of NBD-TMA fluorescence. The fluorescence....
  • BenchChem. (2025). Fluorescence mechanism of NBD-Cl with primary amines. BenchChem Technical Support.
  • Avanti Polar Lipids. (n.d.). Fluorescent Probes and Lipids. Avanti Polar Lipids.
  • Sztandera, K., et al. (n.d.).
  • Zhao, B., et al. (2016). A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells. PubMed.

Sources

improving water solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #NBD-SOL-402 Subject: Optimization of Water Solubility & Fluorescence for 5-Methoxy-4-nitro-2,1,3-benzoxadiazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Div.

User Context & Problem Analysis

You are working with This compound (an analog of the NBD fluorophore family). You are likely facing two distinct but related challenges common to this scaffold:

  • Physical Solubility: The planar, aromatic nitro-benzoxadiazole core is inherently hydrophobic, leading to precipitation in aqueous buffers (PBS, HEPES).

  • Fluorescence Quenching: NBD derivatives are "solvatochromic."[1] In water, their fluorescence is drastically quenched due to hydrogen bonding with the nitro group, which facilitates non-radiative decay.

This guide provides a troubleshooting framework to address both issues simultaneously, ensuring your probe is both soluble and functional .

Part 1: The Diagnostic Phase (Troubleshooting Decision Tree)

Before altering your synthesis, determine if the issue is chemical structure or assay formulation.

Common Symptoms:

  • Symptom A: The compound crashes out of solution immediately upon dilution from DMSO stock. -> Issue: Structural Hydrophobicity.

  • Symptom B: The compound dissolves but yields no fluorescence signal in buffer. -> Issue: Aqueous Quenching (Solvatochromism).

Visual Workflow: The NBD Solubility Logic

NBD_Troubleshooting Start Start: NBD Probe Issue Check_Precip Is visible precipitate forming? Start->Check_Precip Yes_Precip Yes: Solubility Failure Check_Precip->Yes_Precip Particles Visible No_Precip No: Fluorescence Quenching Check_Precip->No_Precip Clear Solution Action_Chem Strategy 1: Chemical Modification (Add Sulfonate/Zwitterion) Yes_Precip->Action_Chem Action_Cosolvent Strategy 2: Formulation (Cyclodextrins/Surfactants) Yes_Precip->Action_Cosolvent Check_Env Is the probe bound to a protein/lipid? No_Precip->Check_Env Bound_Yes Yes: Signal should be high. Check Filter Sets (Ex: 465nm, Em: 540nm) Check_Env->Bound_Yes Bound_No No: Free dye in water. Signal is naturally low. Check_Env->Bound_No Action_Shield Solution: Encapsulation (Use Beta-Cyclodextrin) Bound_No->Action_Shield

Caption: Decision matrix for distinguishing between solubility failures (precipitation) and quantum yield failures (aqueous quenching).

Part 2: Chemical Solutions (Structural Modification)

If you are in the synthesis phase, the most robust fix is modifying the NBD core to include a solubilizing anchor . The 5-methoxy group on your starting material is a potential handle, but standard NBD derivatization usually targets the 4- or 7-position via Nucleophilic Aromatic Substitution (


).
Protocol A: Sulfonation (The "Taurine" Route)

Replacing a leaving group (Cl, F, or OMe) with Taurine (2-aminoethanesulfonic acid) introduces a permanent negative charge, guaranteeing water solubility over a wide pH range.

Target Product: NBD-Taurine (or derivative). Mechanism:


 displacement.

Step-by-Step Protocol:

  • Reagents:

    • NBD Substrate (Your 5-Methoxy-4-nitro derivative or NBD-Cl).

    • Taurine (excess, 1.2 – 1.5 eq).

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Methanol/Water (1:1 mixture). Crucial: Taurine is water-soluble; NBD is organic-soluble. You need a mixed solvent system.

  • Procedure:

    • Dissolve 0.5 mmol NBD substrate in 5 mL Methanol.[2]

    • Dissolve 0.6 mmol Taurine + 1.0 mmol

      
       in 5 mL Water.
      
    • Add the aqueous solution dropwise to the methanol solution.

    • Observation: The solution should turn from pale yellow to deep orange/red (formation of the amine adduct).

    • Stir at 40°C for 2–4 hours. Monitor by TLC (highly polar product will stay at baseline in pure organic solvents).

  • Purification:

    • Evaporate Methanol.

    • The aqueous residue can be purified by preparative HPLC or simply by acidification and recrystallization if the product precipitates (unlikely for sulfonates).

    • Result: A highly water-soluble fluorophore.

Technical Insight:

"The introduction of the sulfonate group lowers the


 and prevents aggregation-induced quenching, although the quantum yield in pure water will remain lower than in lipids." [1][2]

Part 3: Formulation Solutions (Assay Conditions)

If you cannot chemically modify the probe (e.g., it is a specific drug candidate), you must use Supramolecular Shielding .

FAQ: Why does my NBD probe lose fluorescence in water?

Answer: NBD is sensitive to the polarity of its environment.[1] In water, water molecules hydrogen-bond with the nitro group, stabilizing the non-emissive state. To restore fluorescence, you must simulate a hydrophobic environment.

Protocol B: Cyclodextrin Encapsulation

-Cyclodextrins ( 

-CD) have a hydrophobic cavity that perfectly accommodates the NBD core, while the exterior is hydrophilic.

The "Turn-On" Recipe:

  • Stock Preparation: Prepare a 10 mM stock of your NBD derivative in DMSO.

  • Additive Preparation: Prepare a 10 mM stock of Methyl-

    
    -Cyclodextrin (M
    
    
    
    CD)
    or Hydroxypropyl-
    
    
    -Cyclodextrin in water/buffer.
  • Assay Mix:

    • Dilute the NBD probe to working concentration (e.g., 10

      
      M) into the Cyclodextrin solution.
      
    • Ratio: You typically need a 50-100x molar excess of CD to ensure full encapsulation.

  • Result:

    • Solubility: Increased significantly.

    • Fluorescence: Intensity can increase 10-40 fold compared to buffer alone.

Mechanism Visualization:

CD_Encapsulation NBD NBD Probe (Hydrophobic) Water Water (Quencher) NBD->Water Aggregates (Dark) Complex Inclusion Complex NBD->Complex + CD CD Cyclodextrin (Host) CD->Complex Signal High Fluorescence Complex->Signal Shielded from Water

Caption: Cyclodextrins sequester the NBD core, preventing water-induced quenching and aggregation.

Part 4: Comparative Data & Reference Tables

When selecting a strategy, compare the effects on solubility versus quantum yield (


).
StrategySolubility (Water)Fluorescence Intensity (in Buffer)Complexity
Native NBD-OMe Low (< 10

M)
Very Low (Quenched)N/A
Cosolvent (DMSO 5%) ModerateLow (Still Quenched)Low
Sulfonation (Taurine) High (> 10 mM)Low/Moderate (Soluble but exposed)High (Synthesis req.)
Cyclodextrin Additive High (Complexed)High (Shielded) Moderate (Formulation)

Key Takeaway: Sulfonation solves the solubility problem (it won't precipitate), but Cyclodextrins solve the brightness problem (it will glow). [3][4]

References

  • BenchChem. (2025). An In-depth Technical Guide to NBD Derivatives as Fluorescent Probes. Retrieved from

  • Uchiyama, S., et al. (2022). Amino Acid-triggered Water-soluble NBD Derivatives for Differential Organelle Staining. Chemistry – An Asian Journal.[3] Retrieved from

  • Wagner, B. D. (2008). The Effects of Cyclodextrins on Guest Fluorescence. In Fluorescence of Supermolecules. Retrieved from

  • Mocanu, S., et al. (2020). Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes. Molecules (MDPI). Retrieved from

  • Pietrzak, M., et al. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide and Biothiols. Molecules (MDPI). Retrieved from

Sources

resolving peak tailing of NBD-derivatives in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of NBD-Derivatives in Reverse-Phase HPLC Expertise Level: Senior Application Scientist Status: Active

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because your NBD (7-nitro-2,1,3-benzoxadiazole) derivatives—specifically NBD-F or NBD-Cl labeled amines/amino acids—are exhibiting peak asymmetry (tailing factors > 1.2).

In high-sensitivity fluorescence detection, peak tailing is not merely a cosmetic issue; it compromises the signal-to-noise ratio (S/N), ruins resolution between critical pairs (e.g., Glycine/Alanine), and degrades quantitation limits (LOQ).

This guide treats your HPLC system and chemistry as an interconnected ecosystem. We will move from chemical fundamentals to hardware diagnostics.

Part 1: The Mechanism of Tailing (Root Cause Analysis)

Before fixing the problem, you must understand why it is happening. NBD derivatives possess a nitro group and a secondary amine (formed upon reaction).[1] These are polar and basic moieties that interact with the silica backbone of your column.[2]

Visualizing the Interaction

The following diagram illustrates the "Tug-of-War" occurring inside your column. Ideally, you want the Hydrophobic Interaction to win. Tailing occurs when the Silanol Interaction interferes.[2][3]

NBD_Tailing_Mechanism cluster_0 Column Surface Environment Analyte NBD-Amine Adduct (Analyte) StationaryPhase C18 Ligand (Hydrophobic) Analyte->StationaryPhase Primary Retention (Desired) Silanol Residual Silanol (Si-O-) (Ionized/Active) Analyte->Silanol Secondary Interaction (H-Bonding / Cation Exchange) PeakShape Resulting Peak Shape StationaryPhase->PeakShape Symmetrical Gaussian Silanol->PeakShape Exponential Tailing

Figure 1: The dual-mechanism of retention. Tailing is caused by the analyte "dragging" on ionized silanols.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Mobile Phase & Column Chemistry

Q: I am using a standard C18 column. Why is the tailing so severe? A: Standard C18 columns often have exposed silanols (Si-OH). At pH > 3.5, these silanols ionize (Si-O⁻), acting as a cation exchanger for the protonated amine on your NBD derivative.

  • The Fix: Switch to a "Type B" high-purity silica column or a Hybrid Particle column (e.g., bridged ethyl hybrid). These have significantly fewer surface silanols.

  • Protocol: Ensure the column is "End-capped" (chemically bonded small groups to cover silanols).

Q: What is the optimal pH to stop tailing for NBD derivatives? A: You face a trade-off here.

  • Silanol Suppression: Requires acidic pH (pH 2.5 – 3.0) to protonate silanols (Si-OH), rendering them neutral and reducing secondary interactions.

  • Fluorescence Stability: NBD fluorescence is often higher in organic/neutral environments and can be quenched in highly acidic aqueous conditions [1].

  • Recommendation: Use a mobile phase of pH 3.0 – 3.5 (e.g., 10-20 mM Phosphate or Citrate buffer). This is the "Goldilocks" zone where silanols are mostly suppressed, but the derivative remains stable enough for detection.

Q: Should I add Triethylamine (TEA) to compete with the silanols? A: Avoid if possible. While TEA was common in the 1990s to block silanols, it can quench fluorescence, increase background noise, and permanently alter column selectivity. Modern end-capped columns render TEA obsolete.

Category B: Derivatization Protocol Optimization

Q: I see a tailing peak eluting before my amino acids. What is it? A: This is likely NBD-OH (4-hydroxy-7-nitro-2,1,3-benzoxadiazole), the hydrolysis product of NBD-F/NBD-Cl. It is fluorescent and tails naturally due to its phenolic nature.

  • The Fix: You cannot eliminate it, but you can separate it. Optimize your gradient to elute NBD-OH away from your analytes.

  • Critical Check: Ensure your NBD-F reagent is fresh. Old reagent contains high amounts of NBD-OH before you even start.

Q: My peaks are fronting AND tailing (distorted). Is it the column? A: It is likely a Solvent Mismatch .

  • Scenario: You derivatize in high-pH Borate buffer (pH 8-9) and inject directly into a pH 3.0 mobile phase.

  • Mechanism: The "plug" of pH 8 buffer travels through the column, locally altering the retention mechanism until it mixes with the mobile phase.

  • Protocol: Acidify the reaction mixture before injection.

    • React NBD-F + Sample (pH 8.5, 60°C, 1 min).

    • STOP reaction with 0.1 M HCl (approx. 2x volume of buffer).

    • This freezes the reaction and aligns the sample pH with the mobile phase [2].

Part 3: Validated Experimental Protocols

Use these standardized conditions to benchmark your system. If tailing persists under these conditions, the issue is hardware (Part 4).

Table 1: Optimized HPLC Conditions for NBD-Amino Acids
ParameterSpecificationRationale
Column C18 End-capped (3-5 µm) or Core-ShellMinimizes silanol activity.
Mobile Phase A 10-20 mM Na-Phosphate or Citrate (pH 3.2)Suppresses silanol ionization; maintains peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than MeOH for NBD derivatives.
Flow Rate 1.0 mL/min (Standard) / 0.4 mL/min (Narrow bore)Standard linear velocity.
Temperature 35°C - 40°CReduces mobile phase viscosity, improving mass transfer and peak shape.
Detection Ex: 470 nm / Em: 530 nmMaxima for NBD-F derivatives [3].[4]
Workflow: The "Acid-Stop" Derivatization
  • Mix: 10 µL Sample + 10 µL Borate Buffer (0.1M, pH 8.5).

  • Add: 10 µL NBD-F (5-10 mM in ACN).

  • Heat: 60°C for 1 minute (NBD-F) or 5 minutes (NBD-Cl).

  • Quench (CRITICAL): Add 20-40 µL of 0.1 M HCl .

  • Inject: Immediately.

Part 4: Advanced Diagnostics (Decision Tree)

Use this flow to systematically isolate the fault.

Troubleshooting_Tree Start Start: Peak Tailing Detected CheckTailing Is Tailing on ALL peaks or just Early Eluters? Start->CheckTailing AllPeaks All Peaks Tail CheckTailing->AllPeaks EarlyOnly Only Early Peaks Tail CheckTailing->EarlyOnly CheckColumn Check Column Age & Type. Is it end-capped? AllPeaks->CheckColumn CheckSolvent Check Injection Solvent. Is it stronger than Mobile Phase? EarlyOnly->CheckSolvent ActionColumn Replace with Hybrid/End-capped C18 CheckColumn->ActionColumn Old/Type-A Silica ActionBuffer Increase Buffer Conc. (e.g. 10mM -> 25mM) CheckColumn->ActionBuffer New Column ActionDilute Dilute Sample with Mobile Phase A (Acidic) CheckSolvent->ActionDilute Yes (High Organic/pH)

Figure 2: Diagnostic decision tree for isolating tailing sources.

Part 5: Hardware Considerations (The "Hidden" Tail)

If chemistry optimization fails, check your Extra-Column Volume .

  • Tubing: NBD peaks are often narrow. Wide-bore tubing (0.010" ID red PEEK) between the column and detector can cause band broadening that looks like tailing. Use 0.005" ID (Red/Striped or Blue) tubing.

  • Detector Cell: Ensure your flow cell volume is appropriate (standard is 8-10 µL). A large flow cell will mix separated bands, causing tailing.

References

  • Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383.

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America, 20(5).

  • Uchiyama, S., et al. (2002). High-performance liquid chromatographic determination of amino acids using NBD-F. Biomedical Chromatography, 16(3).

Sources

minimizing self-quenching of NBD probes in high concentration

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorescence Applications Subject: Minimizing Self-Quenching of NBD Probes in High Concentration Ticket ID: NBD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are experiencing signal non-linearity or unexpected fluorescence loss with NBD (7-nitrobenz-2-oxa-13-diazol-4-yl) probes. This is a common artifact caused by self-quenching , a phenomenon where fluorophores at high local densities dissipate excited energy through non-radiative pathways (often H-dimer formation) rather than photon emission.

For NBD-labeled lipids (e.g., NBD-PE, NBD-PC), this occurs when the probe exceeds 1–5 mol% of the total lipid content, regardless of the bulk molar concentration. This guide provides the diagnostic workflows to confirm quenching and the protocols to eliminate it.

Part 1: The Diagnostic Workflow (Is it Quenching?)

Before altering your experimental design, you must distinguish between Self-Quenching (molecular interaction) and the Inner Filter Effect (optical saturation).

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your signal loss.

DiagnosticTree Start Symptom: Signal < Expected SampleType Sample Type? Start->SampleType Membrane Membrane/Liposome SampleType->Membrane Solution Bulk Solution SampleType->Solution TritonTest Run Triton Release Test (Add 1% Triton X-100) Membrane->TritonTest DilutionTest Run Serial Dilution (1:2, 1:4, 1:8) Solution->DilutionTest Result1 Fluorescence Increases? TritonTest->Result1 Result2 Signal Linear with Dilution? DilutionTest->Result2 Diagnosis1 CONFIRMED: Self-Quenching (High Local Density) Result1->Diagnosis1 Yes Diagnosis3 No Quenching (Check Instrument Settings) Result1->Diagnosis3 No Diagnosis2 Artifact: Inner Filter Effect (Optical Density > 0.1) Result2->Diagnosis2 No (Curve flattens) Result2->Diagnosis3 Yes

Figure 1: Diagnostic logic flow to distinguish between self-quenching (molecular aggregation) and inner filter effects (optical absorption).

Protocol A: The "Triton Release" Test (For Membranes)

This is the definitive test for NBD-lipid quenching. If NBD molecules are clustered in a membrane, dissolving the membrane with detergent disperses them, breaking the dimers and restoring fluorescence.

  • Measure Baseline: Record fluorescence (

    
    ) of your labeled liposomes/cells.
    
  • Solubilize: Add Triton X-100 to a final concentration of 0.1% - 1% (v/v).

  • Measure Post-Lysis: Record fluorescence (

    
    ).
    
  • Calculate:

    
    
    
    • Interpretation: If Ratio > 1.1 (10% increase), self-quenching is present.[1] In heavily quenched samples (like fusion assays), this ratio can exceed 10x.

Part 2: Optimization Strategies

The "Mole Percent" Rule

The most common error is calculating concentration in Molarity (M). For membrane probes, Molarity is irrelevant ; the Mole Percent (mol%) determines the distance between fluorophores.

  • The Limit: Keep NBD-lipids < 1 mol% (1 probe per 100 lipids) for imaging or uptake assays.

  • The Zone of Quenching: At >5 mol%, NBD forms non-fluorescent H-dimers. This is useful for fusion assays (de-quenching) but fatal for quantification.

Table 1: NBD-Lipid Behavior by Concentration

Mol % NBDState of FluorophoreApplication
< 1% Monomer (High Fluorescence)Quantification, Uptake, Flow Cytometry
1% - 5% Transition ZoneNon-linear response (Avoid)
> 5% H-Dimer (Quenched)Membrane Fusion Assays (FRET/De-quenching)
Mechanism of Action

Understanding why it quenches helps you prevent it. NBD is a planar molecule prone to "stacking" (H-aggregation) in the ordered environment of a lipid bilayer.

QuenchingMech LowConc Low Conc (<1 mol%) Isolated Monomers Emission Fluorescence (535 nm) LowConc->Emission Efficient Excitation Excitation Light (460 nm) Excitation->LowConc HighConc High Conc (>5 mol%) Stacked H-Dimers Excitation->HighConc HighConc->Emission Minimal Heat Non-Radiative Decay (Heat/Vibration) HighConc->Heat Quenched

Figure 2: At high concentrations, NBD molecules stack into non-fluorescent dimers, diverting excitation energy into heat rather than light.

Alternative Probe Selection

If your experiment requires high loading density, NBD might be the wrong tool. Consider these alternatives:

Table 2: Probe Comparison for High-Density Labeling

ProbeSelf-Quenching RiskBrightnessRecommendation
NBD High (Dimers)MediumUse only at <1 mol%.
BODIPY High (but higher QY)HighBetter photostability, but still quenches.
Dansyl LowLowGood for high-concentration needs, but requires UV excitation.
Pyrene Unique MediumForms "Excimers" (emission shift) instead of quenching. Excellent for tracking clustering.

Part 3: Frequently Asked Questions (FAQs)

Q: I diluted my sample 10x, but the fluorescence didn't drop by 10x. Why? A: You likely have self-quenching. When you dilute a micelle or liposome suspension with water, you reduce the number of particles, but the local concentration of NBD within each particle remains constant. To stop quenching, you must reduce the labeling ratio (add unlabeled lipids), not just dilute the bulk solution.

Q: Can I use NBD-PE for membrane fusion assays? A: Yes, this is the standard application for quenching. You intentionally load NBD-PE at high concentrations (e.g., 2-4 mol%) alongside Rhodamine. When the labeled membrane fuses with an unlabeled ghost membrane, the probes spread out, the concentration drops, and fluorescence "de-quenches" (increases).

Q: My NBD signal disappears rapidly under the microscope. Is this quenching? A: This is likely photobleaching . NBD is notoriously photolabile (unstable under light).

  • Fix: Use antifade mounting media or switch to a BODIPY-FL analog, which has similar spectral properties but significantly higher photostability [1].

Q: I see a "negative peak" or distortion in my spectra. A: This is the Inner Filter Effect , not molecular quenching. Your bulk concentration is too high (OD > 0.1), causing the sample to absorb the excitation light before it reaches the center of the cuvette. Dilute the sample or use a triangular cuvette for front-face geometry [2].

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Inner Filter Effect and Quenching mechanisms).
  • Nichols, J. W., & Pagano, R. E. (1981). Kinetics of soluble lipid monomer diffusion between vesicles. Biochemistry, 20(10), 2783–2789.
  • Hoekstra, D. (1982). Fluorescence method for measuring the kinetics of fusion between biological membranes. Biochemistry, 21(12), 2833–2840. (Describes the use of NBD/Rhodamine quenching for fusion assays).

Sources

removing unreacted NBD reagents from labeled protein samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted NBD Reagents from Labeled Protein Samples Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Introduction: The NBD Challenge

Welcome to the technical support center. If you are working with NBD-Cl (4-chloro-7-nitrobenzofurazan) or NBD-F (4-fluoro-7-nitrobenzofurazan), you are likely facing a specific set of purification challenges distinct from standard dyes like FITC or Alexa Fluors.

The Core Problem: NBD is environmentally sensitive (solvatochromic). It is weakly fluorescent in water but highly fluorescent in hydrophobic environments.[1]

  • False Positives: Unreacted NBD can non-covalently bind to hydrophobic pockets on your protein or the purification column matrix, creating high background even after standard desalting.

  • Hydrolysis: NBD-Cl hydrolyzes to NBD-OH (7-nitrobenz-2-oxa-13-diazol-4-ol) in aqueous buffers.[1][2] This byproduct is an anion that can be difficult to separate from proteins by simple dialysis.[1]

This guide prioritizes Size Exclusion Chromatography (SEC) as the gold standard, with specific modifications to handle NBD's hydrophobicity.

Diagnostic Decision Matrix

Before selecting a protocol, diagnose your current purification failure using the logic flow below.

NBD_Purification_Logic Start Start: Characterize Sample Problem Q1 Is the background fluorescence high in the 'purified' sample? Start->Q1 Q2 Did the protein precipitate during labeling? Q1->Q2 Yes Method_A PROTOCOL A: Standard Desalting (High Efficiency) Q1->Method_A No (Routine Clean-up) Q3 Does the column matrix glow brightly during elution? Q2->Q3 No Method_C PROTOCOL C: Solvent Optimization (DMSO/DMF Adjustment) Q2->Method_C Yes (Solubility Issue) Q3->Method_A No Method_B PROTOCOL B: Hydrophobic Adsorption (For Stubborn Background) Q3->Method_B Yes (NBD sticking to column)

Caption: Decision matrix for selecting the appropriate NBD purification strategy based on observed artifacts.

Primary Purification Protocols

Protocol A: Spin Desalting (The "Gold Standard")

Best for: Routine removal of free NBD-Cl/F and NBD-OH from soluble proteins (>7 kDa).

Mechanism: Uses a porous resin (e.g., Sephadex G-25) to retard small molecules while large proteins pass through in the void volume. Critical Modification for NBD: You must ensure the buffer prevents hydrophobic interaction between the dye and the resin.

Materials:

  • Desalting Spin Columns (7K MWCO, e.g., Zeba™ or PD-10).[1]

  • Equilibration Buffer: PBS pH 7.4 or Tris-HCl pH 8.0.

  • Optional: 0.05% Tween-20 (if non-specific sticking is observed).[1]

Step-by-Step Workflow:

  • Column Preparation: Remove the column's bottom plug and loosen the cap.[1] Centrifuge at 1,000 x g for 2 minutes to remove storage buffer.

  • Equilibration: Apply 2.5 mL of Equilibration Buffer. Centrifuge at 1,000 x g for 2 minutes. Repeat 3 times .

    • Why? Improper equilibration is the #1 cause of low recovery. The resin must be fully exchanged into your sample buffer.[1]

  • Sample Application: Slowly apply the reaction mixture (typically 50–130 µL for small columns, up to 2.5 mL for PD-10) to the center of the resin bed.

    • Caution: Do not allow the sample to run down the side of the column wall; it will bypass the resin.

  • Elution: Centrifuge at 1,000 x g for 2 minutes. Collect the flow-through.[1][3]

    • Observation: The protein (labeled) will be in the tube.[2] The free NBD (yellow/orange) should remain trapped in the white resin bed.

  • Validation: If the resin bed is not visibly yellow/orange, the dye may have co-eluted.[1] Proceed to Protocol B.

Protocol B: Dialysis with Activated Charcoal (The "Scrubber" Method)

Best for: Stubborn background where NBD interacts hydrophobically with the protein surface.

Mechanism: Standard dialysis reaches equilibrium, meaning some free dye remains.[1] Adding activated charcoal to the dialysate acts as a "sink," constantly adsorbing free NBD and driving the equilibrium toward total removal.

Step-by-Step Workflow:

  • Pre-soak: Hydrate dialysis tubing (10K MWCO) in buffer for 10 minutes.

  • Loading: Load sample into tubing. Clamp securely.

  • Dialysis Setup: Place tubing in a beaker containing 1L of buffer (PBS pH 7.4).

  • The "Sink" Addition: Add 10g of activated charcoal pellets or beads to the outer buffer.

    • Note: Do not use powdered charcoal directly if it can penetrate the membrane; use pellets or enclose charcoal in a separate mesh bag.[1]

  • Incubation: Stir gently at 4°C for 4 hours.

  • Buffer Exchange: Replace the buffer (and charcoal) and dialyze overnight.

Quality Control & Validation

Calculating Degree of Labeling (DOL)

NBD does not have a universal "Correction Factor" (CF) like FITC because its absorbance spectrum shifts based on the solvent. You must determine the CF experimentally for high accuracy, or use the approximation below.

Data Requirements:

  • 
     : Molar extinction coefficient of your protein at 280 nm.[1][4][5][6]
    
  • 
     : Molar extinction coefficient of NBD at 
    
    
    
    (approx.[1] 26,000 M⁻¹cm⁻¹ at 478 nm for NBD-Lysine).
  • 
     : Correction factor for NBD absorbance at 280 nm.[1]
    

How to Determine


 Experimentally: 
  • Dilute free NBD-Cl in your buffer.[1]

  • Measure Absorbance at 280 nm (

    
    ) and at 
    
    
    
    (
    
    
    ).[1][4][5]
  • Calculate:

    
    .[1][4]
    
    • Typical range: 0.15 – 0.20.[1]

The Formula:


[5]

[5]
Summary Table: NBD Optical Properties
ParameterValue / ConditionNotes
Excitation Max ~465 nmShifts blue in non-polar solvents.[1]
Emission Max ~535 nmVery weak in water; bright in hydrophobic pockets.[1]
Extinction Coeff (

)
~26,000 M⁻¹cm⁻¹At 478 nm (bound to amine).[1]
Visual Color Yellow/OrangeDistinct from FITC (Yellow/Green).[1]

Troubleshooting & FAQs

Q: Why does my desalting column glow brightly under UV light, but my eluted protein has no signal? A: This is a classic NBD phenomenon. NBD is fluorogenic—it is non-fluorescent until it reacts or enters a hydrophobic environment.[1] The column resin (Sephadex/Agarose) creates a semi-hydrophobic environment that "lights up" the free dye trapped in the resin. Your protein might be labeled, but if it is in an aqueous buffer, its fluorescence will be significantly lower than the trapped dye in the column. Action: Denature a small aliquot of your protein in SDS to expose the NBD to a hydrophobic environment; if it glows, it is labeled.

Q: I see a precipitate immediately after adding NBD-Cl to my protein. A: NBD-Cl has low solubility in water.[1]

  • Solvent: Ensure NBD-Cl is dissolved in DMSO or DMF before adding to the aqueous protein.[1]

  • Addition Rate: Add the dye dropwise while vortexing gently.

  • Concentration: Do not exceed 10% (v/v) organic solvent in the final reaction mixture.

Q: My A280 reading is negative after correction. A: This indicates Over-Correction. Your calculated


 is likely too high for the bound state of the dye. NBD's absorbance spectrum changes upon binding.[1] Action:  Use a colorimetric protein assay (BCA or Bradford) to determine protein concentration instead of A280. Note that NBD is compatible with BCA but can interfere with Bradford if the DOL is very high.[1]

References

  • Thermo Fisher Scientific. Calculate dye:protein (F/P) molar ratios. Retrieved from .[1]

  • AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles. Retrieved from .

  • G-Biosciences. How To Determine Degree of Protein Labeling. Retrieved from .[1]

  • Interchim. FluoProbes® NBD-Cl and NBD-F Technical Sheet.[1] Retrieved from .

  • National Institutes of Health (NIH). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan.[1] PubMed Central.[1] Retrieved from .

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of NBD-Labeled Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative and qualitative analysis of small molecules, derivatization is a powerful technique to enhance analytical performance. For metabolites lacking chromophores or ionizable groups, chemical derivatization can significantly improve chromatographic retention, ionization efficiency, and detection sensitivity in mass spectrometry (MS). Among the various derivatization reagents, 4-nitro-2,1,3-benzoxadiazole (NBD) derivatives, particularly 4-fluoro-7-nitrobenzofurazan (NBD-F) and 4-chloro-7-nitrobenzofurazan (NBD-Cl), have emerged as valuable tools for the labeling of primary and secondary amines, as well as thiols.[1][2] This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of NBD-labeled metabolites, offering insights into experimental design and data interpretation for researchers in metabolomics and drug development.

The Rationale for NBD-Labeling in Mass Spectrometry

While initially developed as a fluorogenic tag for HPLC with fluorescence detection, the NBD moiety also offers distinct advantages for mass spectrometry-based analysis.[1][3] The primary benefits include:

  • Enhanced Ionization Efficiency: The NBD group, with its nitroaromatic structure, can improve the ionization of derivatized metabolites, particularly in negative ion mode electrospray ionization (ESI).

  • Increased Hydrophobicity: Derivatization with NBD increases the hydrophobicity of polar metabolites like amino acids and biogenic amines, leading to improved retention on reversed-phase liquid chromatography (LC) columns and better separation from the solvent front.[1]

  • Characteristic Fragmentation: As this guide will detail, the NBD tag can direct the fragmentation of the derivatized metabolite in a predictable manner, aiding in the identification and quantification of the target analyte.

Understanding the Fragmentation of NBD-Labeled Metabolites

The fragmentation of NBD-labeled metabolites upon collision-induced dissociation (CID) in a tandem mass spectrometer is influenced by both the NBD tag and the structure of the metabolite itself. However, a recurring theme is the generation of fragment ions characteristic of the NBD moiety.

General Fragmentation Pathways

Based on the fragmentation behavior of structurally similar nitroaromatic compounds, the following general fragmentation pathways can be expected for NBD-labeled metabolites.

Precursor [NBD-Metabolite + H]+ Fragment1 Loss of NO (m/z -30) Precursor->Fragment1 Fragment2 Loss of NO2 (m/z -46) Precursor->Fragment2 Fragment3 Characteristic NBD fragment Precursor->Fragment3 Fragment4 Metabolite-specific fragment Precursor->Fragment4

Caption: General fragmentation pathways of NBD-labeled metabolites.

Fragmentation of NBD-Labeled Thiols: A Case Study with Glutathione

A study on the fragmentation of glutathione (GSH) derivatized with 1-chloro-2,4-dinitrobenzene (CDNB), a compound with a similar dinitroaromatic structure to NBD-Cl, provides significant insights. The collision-induced dissociation of the dinitrobenzene-labeled GSH resulted in a dominant fragment ion corresponding to the dinitrobenzene-modified cysteine immonium ion. Notably, cleavage of the C-S bond between the aromatic tag and the thiol was not a major fragmentation pathway.

Extrapolating from these findings, the fragmentation of NBD-labeled thiols, such as NBD-cysteine and NBD-glutathione, is expected to be dominated by fragmentation within the metabolite portion, while retaining the NBD-cysteine substructure. This provides a characteristic fragmentation pattern that can be used for selective detection and identification.

For NBD-glutathione, the expected fragmentation would involve the cleavage of the peptide bonds, leading to fragments corresponding to the NBD-cysteine-glycine and the NBD-cysteine moieties.

Precursor [NBD-Glutathione + H]+ Fragment1 [NBD-Cys-Gly + H]+ Precursor->Fragment1 Loss of Glu Fragment2 [NBD-Cys + H]+ Precursor->Fragment2 Loss of Gly and Glu Fragment1->Fragment2 Loss of Gly Fragment3 Loss of Gly Fragment4 Loss of Glu

Caption: Predicted fragmentation pathway of NBD-labeled glutathione.

Fragmentation of NBD-Labeled Amines: Amino Acids

For NBD-labeled amino acids, fragmentation is anticipated to involve neutral losses from the amino acid side chain and cleavage of the bond between the NBD moiety and the amino acid. The stability of the resulting fragment ions will dictate the predominant fragmentation pathway.

Comparison with Alternative Derivatization Reagents

The choice of derivatization reagent significantly impacts the information obtained from a mass spectrometry experiment. Here, we compare the fragmentation characteristics of NBD with other common reagents for amines and thiols.

Derivatization ReagentTarget Functional GroupTypical Fragmentation Behavior in MS/MSAdvantages for MSDisadvantages for MS
NBD-F / NBD-Cl Primary/Secondary Amines, ThiolsFragmentation often yields characteristic ions of the NBD tag and fragments retaining the tag.Good ionization enhancement, predictable fragmentation.Can dominate the spectrum, potentially masking some metabolite-specific fragments.
Dansyl Chloride Primary/Secondary Amines, PhenolsFragmentation is heavily dominated by the dansyl group, with a prominent fragment at m/z 170.[4]High ionization enhancement, very stable derivatives.[5]Strong tag-driven fragmentation can limit structural elucidation of the metabolite.
Fluorescamine Primary AminesFragmentation can be complex, but often involves the core fluorescamine structure.Rapid reaction, low background as the reagent itself is not fluorescent.Less stable derivatives compared to NBD or dansyl.
Benzoyl Chloride Primary/Secondary Amines, Phenols, HydroxylsThe benzoyl group is easily fragmented, providing a neutral loss of 105 Da or a benzoyl cation at m/z 105.[6]Reacts with a wider range of functional groups, provides clear fragmentation signature.[6]May not provide as much ionization enhancement as other tags.

Experimental Protocol: NBD-Cl Derivatization for LC-MS/MS Analysis

This protocol provides a general procedure for the derivatization of amine- and thiol-containing metabolites in a biological matrix for subsequent LC-MS/MS analysis.

Materials
  • NBD-Cl solution: 10 mM in acetonitrile.

  • Borate buffer: 50 mM, pH 9.0.

  • Formic acid solution: 0.1% (v/v) in water and acetonitrile.

  • Internal standard solution (e.g., isotopically labeled analog of the target metabolite).

  • Sample (e.g., plasma, cell lysate).

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol).

Procedure
  • Sample Preparation:

    • To 100 µL of the biological sample, add 10 µL of the internal standard solution and vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of 50 mM borate buffer (pH 9.0).

    • Add 50 µL of 10 mM NBD-Cl in acetonitrile.

    • Vortex and incubate at 60°C for 30 minutes in a heating block.

    • After incubation, cool the tubes to room temperature.

  • Reaction Quenching and Sample Dilution:

    • Add 10 µL of 1% formic acid to stop the reaction.

    • Add 890 µL of 0.1% formic acid in water:acetonitrile (95:5, v/v) to dilute the sample for injection.

    • Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized metabolites.

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for amines and negative ion mode for thiols, should be optimized.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis, using specific precursor-to-product ion transitions for each NBD-labeled metabolite and its internal standard.

Caption: Experimental workflow for NBD-Cl derivatization and LC-MS/MS analysis.

Conclusion

NBD-labeling is a valuable strategy for the analysis of amine- and thiol-containing metabolites by LC-MS/MS. The derivatization enhances chromatographic separation and ionization efficiency, while the predictable fragmentation patterns of the NBD-adducts facilitate their identification and quantification. Understanding the characteristic fragmentation pathways, particularly the generation of NBD-specific fragment ions, is crucial for developing robust and reliable analytical methods. While the NBD tag can sometimes dominate the fragmentation spectrum, careful optimization of collision energy can often reveal metabolite-specific fragments, providing a balance between sensitivity and structural information. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage NBD derivatization to advance their metabolomics and drug development studies.

References

  • bioRxiv. MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. Available at: [Link]

  • Academia.edu. 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW Review Article. Available at: [Link]

  • Quora. Why is dansyl chloride preferred over FDNB for N-terminal determination of a relatively rare peptide? Available at: [Link]

  • PubMed. Development of an LC-MS/MS method for the analysis of free sphingoid bases using 4-fluoro-7-nitrobenzofurazan (NBD-F). Available at: [Link]

  • Binder. NB04a Fragmentation for peptide identification. Available at: [Link]

  • PubMed Central. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Available at: [Link]

  • J-STAGE. Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Available at: [Link]

  • The American Society for Mass Spectrometry. Fragmentation of Peptide Disulfides under Conditions of Negative Ion Mass Spectrometry: Studies of Oxidized Glutathione and Contryphan. Available at: [Link]

  • Office of Scientific and Technical Information. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics (Journal Article). Available at: [Link]

  • PubMed Central. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link]

  • PubMed Central. Unusual fragmentation of derivatized cysteine-containing peptides. Available at: [Link]

  • PubMed Central. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Available at: [Link]

  • National Science Foundation. Metabolite Fragmentation Visualization. Available at: [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]

  • Zhigang Shuai Group. Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. Available at: [Link]

  • The Metabolomics Society. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Available at: [Link]

  • PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Available at: [Link]

  • PubMed. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Available at: [Link]

  • ResearchGate. Comparison of MS/MS and MSn fragmentation spectra of glutathione. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • PubMed. Unusual fragmentation of derivatized cysteine-containing peptides. Available at: [Link]

  • PubMed Central. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Semantic Scholar. Single-cell metabolite annotation by tandem mass spectrometry imaging and ab initio molecular dynamics-based fragmentation. Available at: [Link]

  • National Science Foundation Public Access Repository. Metabolite Fragmentation Visualization. Available at: [Link]

  • YouTube. Mass spectrometry for proteomics - part 2. Available at: [Link]

  • Mascot. Mascot help: Peptide fragmentation. Available at: [Link]

  • University of Alabama at Birmingham. Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. Available at: [Link]

Sources

Comparative Guide: Photophysics of NBD-O-alkyl vs. NBD-N-alkyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of NBD-O-alkyl and NBD-N-alkyl derivatives, structured for researchers and drug development professionals.

Executive Summary

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is a cornerstone of fluorescence microscopy and bio-labeling. However, the atom occupying the C-4 position—specifically whether it is an Oxygen (NBD-O-alkyl) or a Nitrogen (NBD-N-alkyl)—fundamentally dictates the photophysical fate of the molecule.

  • NBD-N-alkyl (Amines): Characterized by strong Intramolecular Charge Transfer (ICT), resulting in bright fluorescence (

    
     up to 0.85 in non-polar solvents) and significant solvatochromism. They are the standard for fluorescent labeling.
    
  • NBD-O-alkyl (Ethers): Characterized by weaker electron donation, significantly blue-shifted absorption, and drastically reduced quantum yields (

    
     in most solvents). They are primarily utilized as fluorogenic (turn-on) probes , where the cleavage of the C-O bond releases a fluorescent species.
    

Mechanistic Foundation: The Donor-Acceptor "Push-Pull"

The fluorescence of NBD derivatives arises from an Intramolecular Charge Transfer (ICT) state. The NBD core acts as the electron acceptor (specifically the nitro group at C-7), while the substituent at C-4 acts as the electron donor .[1]

The Nitrogen vs. Oxygen Switch

The efficiency of the ICT process is governed by the electron-donating strength of the C-4 substituent.

  • Nitrogen (Amino group): A strong electron donor. It facilitates a robust ICT transition upon excitation, populating a highly emissive state (S1). The "push-pull" strength shifts absorption to the visible region (~465 nm).

  • Oxygen (Alkoxy group): A significantly weaker electron donor compared to nitrogen. The resulting ICT is inefficient and higher in energy. This leads to:

    • Hypsochromic Shift: Absorption shifts to the UV/near-UV (~340–420 nm).

    • Fluorescence Quenching: The excited state often decays via non-radiative pathways (internal conversion) rather than photon emission, rendering these derivatives "dark" or weakly fluorescent.

Visualization: ICT Mechanism & Energy Levels

The following diagram illustrates the comparative electronic transitions.

NBD_Photophysics cluster_0 NBD-N-alkyl (Amine) cluster_1 NBD-O-alkyl (Ether) N_GS Ground State (S0) Strong Donor (N) N_ES ICT Excited State (S1) Stabilized N_GS->N_ES Abs (~465 nm) N_Em Bright Fluorescence (~540 nm) N_ES->N_Em Radiative Decay O_GS Ground State (S0) Weak Donor (O) O_ES Excited State (S1) High Energy O_GS->O_ES Abs (~340-420 nm) O_NR Non-Radiative Decay (Heat) O_ES->O_NR Dominant Pathway

Caption: Comparative Jablonski-style diagram showing the robust radiative decay of NBD-amines vs. the non-radiative decay dominance in NBD-ethers.

Quantitative Comparison of Photophysical Properties[2][3][4]

The following data highlights the stark contrast in performance. Note that NBD-N-alkyl values are highly solvent-dependent (solvatochromic).

FeatureNBD-N-alkyl (e.g., NBD-NH-Me)NBD-O-alkyl (e.g., NBD-O-Me)
Primary Application Active Fluorophore (Labeling)Caged Probe / Quencher
Absorption Max (

)
460 – 475 nm (Visible)340 – 420 nm (UV/Blue)
Emission Max (

)
530 – 550 nm (Green)Negligible / Weak Blue
Quantum Yield (

) - Water
~0.01 – 0.04< 0.001 (Essentially Dark)
Quantum Yield (

) - Organic
0.30 – 0.85 (e.g., in EtOAc)< 0.01
Solvatochromism High (Polarity sensitive)Low
Stokes Shift Large (~70–90 nm)N/A (Weak emission)

Key Insight: The "Dark" nature of NBD-O-alkyl is a feature, not a bug. It allows for the design of "Turn-On" probes where a specific reaction (e.g., with H2S or biothiols) cleaves the ether bond, converting the NBD-O species into a fluorescent NBD-N or NBD-S species.[2]

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

A. Synthesis of Derivatives (General Procedure)
  • NBD-O-alkyl: React NBD-Chloride (NBD-Cl) with an alcohol (R-OH) in the presence of a weak base (e.g.,

    
    ). Note: NBD-ethers are susceptible to hydrolysis; keep conditions anhydrous.
    
  • NBD-N-alkyl: React NBD-Cl with a primary or secondary amine (R-NH2) in methanol or acetonitrile.

B. Protocol: Relative Quantum Yield Measurement

This protocol uses the Relative Method , comparing your sample to a standard (Reference) with a known quantum yield.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H2SO4 (

    
    ) or Fluorescein in 0.1 M NaOH (
    
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Water (match your analyte).

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of your NBD derivative and the Standard.

  • Dilution Series: Prepare 4-5 dilutions for both the sample and standard.

    • Critical Check: The Absorbance (Optical Density) at the excitation wavelength must be kept below 0.1 (ideally 0.02 - 0.05) to avoid inner-filter effects (re-absorption of emitted light).

  • Spectral Acquisition:

    • Measure Absorbance (A) at the excitation wavelength (

      
      ).
      
    • Measure Integrated Fluorescence Intensity (F) (Area under the emission curve).

  • Plotting: Plot Integrated Fluorescence (F) (y-axis) vs. Absorbance (A) (x-axis).

    • Validation: The plot must be linear with an intercept at zero. If it curves, your concentration is too high.

  • Calculation: Calculate the gradients (Slope) of the lines.

    
    
    
    • Where

      
       is the refractive index of the solvent.
      
Experimental Workflow Diagram

QY_Protocol Start Start: Sample & Standard Prep Dilution Prepare Dilution Series (Abs < 0.1) Start->Dilution Measure Measure Absorbance & Fluorescence Spectra Dilution->Measure Check Linearity Check: Is F vs A linear? Measure->Check Calc Calculate Slopes & Apply QY Equation Check->Calc Yes Error Dilute Further (Inner Filter Effect) Check->Error No Error->Dilution

Caption: Workflow for Relative Quantum Yield determination. Linearity check is the critical self-validation step.

Applications: Leveraging the Difference

The quantum yield disparity is the functional basis for activatable probes .

  • NBD-N-alkyl (Always On):

    • Use Case: Lipid membrane tracking (e.g., NBD-PE), Glucose uptake monitoring (NBD-Glucose).

    • Why: You need a constant signal that responds to environmental polarity.

  • NBD-O-alkyl (Switchable):

    • Use Case: Detection of Hydrogen Sulfide (H2S) or Tyrosinase activity.

    • Mechanism:[3] The probe is NBD-O-R (Dark). Upon reaction (e.g., thiolysis by H2S), the -OR group is displaced by -SH or -NH, forming a fluorescent species.

    • Advantage:[1][4] Zero background signal leads to ultra-high sensitivity (high signal-to-noise ratio).

References

  • Uchiyama, S., et al. "Fluorescence characteristics of six 4,7-disubstituted benzofurazan compounds: an experimental and semi-empirical MO study." Journal of the Chemical Society, Perkin Transactions 2, 1999.

  • Bem, M., et al. "Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan." Arkivoc, 2007.

  • Thermo Fisher Scientific. "Reagents for Analysis of Low Molecular Weight Amines." Molecular Probes Handbook.

  • Oregon State University. "Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields."

  • BenchChem. "A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability."

Sources

Reproducibility of HPLC Assays Using MNBD Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Scope Clarification: This guide focuses on the MNBDH (N-Methyl-4-hydrazino-7-nitrobenzofurazan) reagent, commonly referred to in analytical literature as the MNBD method , used for the high-sensitivity pre-column derivatization of aldehydes and ketones (carbonyls). This reagent is the superior alternative to DNPH in oxidative environments. (Note: If your interest lies in 4-methoxy-3-nitrobenzyl bromide for carboxylic acids or NBD-Cl for amines, please refer to the "Alternative Reagents" section at the end).

A Comparative Guide for High-Fidelity Carbonyl Analysis

Executive Summary: The Case for MNBDH

In the quantification of trace carbonyls (aldehydes and ketones), 2,4-Dinitrophenylhydrazine (DNPH) has long been the industry standard. However, DNPH suffers from a critical flaw: susceptibility to oxidative degradation by ozone (


) and nitrogen dioxide (

), leading to artifact formation and poor reproducibility in environmental and biological matrices.

The MNBD method (utilizing N-Methyl-4-hydrazino-7-nitrobenzofurazan ) was engineered specifically to resolve this stability crisis. Unlike DNPH, MNBDH yields a single, stable oxidation byproduct that is chromatographically distinct from the target analytes.[1] This guide details the mechanistic superiority of MNBDH, provides a validated protocol for reproducible assays, and compares it directly with legacy alternatives.

Scientific Foundation: Mechanism & Stability

The Derivatization Reaction

The core reaction involves the nucleophilic attack of the hydrazine group of MNBDH on the carbonyl carbon of the analyte, catalyzed by acid (typically phosphoric or perchloric acid). This forms a stable MNBD-hydrazone .

The "Ozone Problem" and the MNBD Solution

The primary driver for switching to MNBDH is oxidative interference .

  • DNPH Failure Mode: In the presence of ozone, DNPH degrades into 2,4-dinitroaniline and 2,4-dinitrophenylazide . These byproducts often co-elute with target hydrazones (like formaldehyde-DNPH), causing false positives or integration errors.

  • MNBDH Success Mode: MNBDH reacts with ozone to form a single product: N-methyl-4-amino-7-nitrobenzofurazan (MNBDA) .[1] This amine is highly fluorescent but elutes early in reversed-phase HPLC, completely separating from the target hydrazones.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction pathways and the critical difference in oxidative byproduct formation.

MNBD_Reaction_Pathway cluster_0 MNBD System (High Reproducibility) MNBDH MNBDH Reagent (Fluorescent) Hydrazone MNBD-Hydrazone (Stable Derivative) Detection: 470nm MNBDH->Hydrazone Derivatization MNBDA MNBDA Byproduct (Single Species) MNBDH->MNBDA Oxidation (Clean) Carbonyl Analyte (Aldehyde/Ketone) Carbonyl->Hydrazone Acid Acid Catalyst (H+) Acid->Hydrazone Ozone Ozone / NO2 (Interference) Ozone->MNBDA DNPH_Byproducts Multiple Unstable Byproducts (Co-elution Risk) Ozone->DNPH_Byproducts DNPH DNPH Reagent (Alternative) DNPH->DNPH_Byproducts Oxidation (Dirty)

Caption: Comparative reaction pathways of MNBDH vs. DNPH. Note the single oxidative byproduct (MNBDA) for MNBDH, preventing chromatographic interference.

Comparative Analysis: MNBDH vs. Alternatives

The following table synthesizes experimental data comparing MNBDH against DNPH and PFBHA (Pentafluorobenzyl hydroxylamine).

FeatureMNBDH (Recommended)DNPH (Legacy Standard)PFBHA (GC Optimized)
Target Analyte Aldehydes & KetonesAldehydes & KetonesCarbonyls
Detection Mode Fluorescence (High Sensitivity) & UV-VisUV-Vis (360 nm)GC-MS / ECD
LOD (Formaldehyde) ~0.3 - 0.9 nmol/L ~2.0 - 5.0 nmol/L< 0.1 nmol/L (GC)
Ozone Interference Negligible (Single byproduct)High (Artifacts co-elute)Moderate
Reaction Time 30-60 min (Ambient)30-60 min (Ambient)2 hours+
pH Stability Requires Acidic (pH < 3)Requires Acidic (pH < 3)pH 4-5
Reproducibility (RSD) < 3.5% (in high

air)
> 10% (in high

air)
< 5%

Key Insight: While PFBHA offers lower LODs for Gas Chromatography, MNBDH is the superior choice for HPLC due to its fluorescence capability (excitation ~470 nm, emission ~530 nm) and resistance to oxidative artifacts.

Validated Experimental Protocol

To ensure reproducibility, strict adherence to the buffering and quenching steps is required.

Materials
  • Reagent: N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH).

  • Solvent: Acetonitrile (HPLC Grade).

  • Catalyst: Phosphoric acid or Perchloric acid.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 150mm x 4.6mm, 5µm.

Step-by-Step Workflow
  • Reagent Preparation:

    • Dissolve MNBDH in acetonitrile to a concentration of 5 mM .

    • Critical: Store in an amber vial at 4°C. The reagent is light-sensitive.

  • Sample Derivatization:

    • Mix 1.0 mL of aqueous sample (or air impinger solution) with 1.0 mL of MNBDH solution.

    • Add 50 µL of concentrated phosphoric acid to catalyze the reaction (Target pH ~2.0 - 3.0).

    • Vortex for 10 seconds.

  • Incubation:

    • Allow to react at room temperature (25°C) for 60 minutes .

    • Note: Heating to 60°C can accelerate the reaction (20 mins) but increases the risk of thermal degradation for labile aldehydes (e.g., acrolein).

  • Quenching (Optional but Recommended):

    • If the sample is highly acidic, neutralize slightly with sodium acetate buffer prior to injection to protect the HPLC column, although MNBD-hydrazones are stable in acid.

  • HPLC Analysis:

    • Mobile Phase A: Water/THF/Acetonitrile (60:5:35 v/v/v).

    • Mobile Phase B: Acetonitrile/Water (80:20).

    • Gradient: 0-100% B over 20 minutes.

    • Detection: Fluorescence (

      
       470 nm, 
      
      
      
      530 nm) or UV (470 nm).

Troubleshooting & Reproducibility Factors

Achieving RSD < 3% requires controlling specific variables.

The pH "Sweet Spot"

The formation of the hydrazone is acid-catalyzed.

  • pH > 4: Reaction kinetics slow dramatically; incomplete derivatization leads to poor linearity.

  • pH < 1: Risk of hydrolysis of the hydrazone bond.

  • Recommendation: Maintain reaction pH between 2.0 and 3.0 .

Matrix Interferences

In biological samples (urine/plasma), thiols can interfere by reacting with the nitrobenzofurazan core.

  • Solution: Pre-treat samples with a disulfide reagent or use a solid-phase extraction (SPE) cleanup post-derivatization if thiol concentrations are high.

Peak Identification (The MNBDA Marker)

In every chromatogram, you will see an early-eluting peak. Do not integrate this. This is MNBDA (the oxidation byproduct).[1] Its presence confirms that the reagent was active and capable of scavenging oxidants.

  • Reproducibility Check: If the MNBDA peak is absent but target peaks are low, your reagent may have degraded before use.

Workflow_Logic Start Start Analysis Check_Reagent Check Reagent Color (Should be Orange/Red) Start->Check_Reagent Derivatize Add MNBDH + Acid (pH 2-3) Check_Reagent->Derivatize Incubate Incubate 60 min @ 25°C Derivatize->Incubate Inject Inject to HPLC Incubate->Inject Decision Is Early Peak (MNBDA) Present? Inject->Decision Good Valid Run: Integrate Hydrazones Decision->Good Yes Bad Invalid Run: Reagent Oxidized Pre-Assay Decision->Bad No

Caption: Logical flow for validating assay integrity using the MNBDA internal marker.

References

  • Büldt, A., & Karst, U. (1999). N-Methyl-4-hydrazino-7-nitrobenzofurazan as a New Reagent for Air Monitoring of Aldehydes and Ketones. Analytical Chemistry, 71(9), 1893-1898.

  • Ghoos, Y., et al. (2007). Determination of the dialdehyde glyoxal in workroom air—development of personal sampling methodology. Journal of Environmental Monitoring, 9, 687-694.

  • Uchiyama, S., et al. (2003). New derivatization reagents for the determination of aldehydes and ketones by HPLC. Bunseki Kagaku, 52(12), 1149-1156.
Appendix: Alternative "MNBD" Reagents

If your search for "MNBD" referred to a different chemical class, please verify against these common alternatives:

  • MNBB (4-Methoxy-3-nitrobenzyl bromide): Used for UV-labeling of carboxylic acids . Requires anhydrous conditions and base catalyst (e.g.,

    
    ).
    
  • NBD-Cl (4-Chloro-7-nitrobenzofurazan): Used for amines and thiols .[2] Highly fluorescent but requires alkaline pH (pH 8-9) for reaction, unlike the acidic conditions for MNBDH.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Methoxy-4-nitro-2,1,3-benzoxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5-Methoxy-4-nitro-2,1,3-benzoxadiazole (often abbreviated as MNBD or NBD-Methoxy ) is a nitrobenzoxadiazole derivative used primarily as a fluorogenic probe or synthetic intermediate. While chemically more stable than its halogenated analogs (NBD-Cl or NBD-F), the presence of the nitro group coupled with the benzoxadiazole ring classifies it as an energetic compound .

Operational Directive: Treat all solid bulk quantities as potentially shock-sensitive . Do not dispose of as general trash or down the drain.[1][2][3] The mandatory disposal route is chemical incineration via a licensed hazardous waste contractor. Solubilization prior to disposal is the preferred method to desensitize the material.

Hazard Assessment (The "Why")

To ensure safety, we must understand the chemical causality behind these protocols.

Hazard CategorySpecific RiskMechanism/Causality
Physical (Energetic) Explosive Potential The nitro group (

) combined with the strained oxadiazole ring creates a high-energy density structure. While the methoxy group stabilizes the ring compared to halides, dry crystals can still be sensitive to friction, heat, or shock [1, 2].
Chemical Reactivity Nucleophilic Substitution Although an ether, the methoxy group can be displaced by strong nucleophiles (amines, thiols) in an

reaction, potentially generating heat or unexpected byproducts [3].
Health Mutagenicity/Irritation Nitrobenzoxadiazoles are potent electrophiles capable of alkylating DNA and proteins. Direct contact causes severe skin/eye irritation and potential genetic damage [1].

Pre-Disposal Stabilization Protocol

Trustworthiness Check: This protocol creates a "self-validating" safety system by reducing the energy density of the waste before it leaves your direct control.

Step 1: State Evaluation

Determine if the waste is Solid (Bulk) or Solution (Dilute) .

  • Solid Waste: High Risk. Requires desensitization.

  • Liquid Waste: Moderate Risk. Requires segregation.[4]

Step 2: Desensitization (Solubilization)

For solid waste >50 mg, do not dispose of dry.

  • Dissolve: Dissolve the solid in a compatible combustible solvent (e.g., Acetone, Methanol, or Ethyl Acetate).

    • Ratio: Aim for a concentration <5% (w/v).

    • Reasoning: Dilution spatially separates the energetic molecules, effectively nullifying the risk of bulk detonation during transport or compaction.

  • Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers, as acidic degradation products (if present) could react with the metal.

Detailed Disposal Workflow

Workflow Visualization

The following logic gate ensures no critical safety step is missed.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Solution) StateCheck->Liquid Liquid Desensitize CRITICAL STEP: Dissolve in Acetone/Methanol (Target <5% Concentration) Solid->Desensitize NonHaloStream Stream B: Non-Halogenated Organic (e.g., Methanol, Acetone) Desensitize->NonHaloStream SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Organic (e.g., DCM, Chloroform) SolventCheck->HaloStream Yes (DCM/CHCl3) SolventCheck->NonHaloStream No (MeOH/Acetone) Labeling Labeling: 'Flammable', 'Toxic', 'Contains Nitro-Compounds' HaloStream->Labeling NonHaloStream->Labeling Pickup Transfer to EHS/HazMat Contractor (Incineration) Labeling->Pickup

Figure 1: Decision matrix for the safe categorization and processing of NBD-Methoxy waste.

Step-by-Step Procedure
A. Liquid Waste (Solutions)
  • Segregation: Determine the primary solvent.

    • Halogenated: (Methylene Chloride, Chloroform)

      
      Halogenated Waste Carboy .
      
    • Non-Halogenated: (Methanol, Acetone, DMSO)

      
      Organic Solvent Waste Carboy .
      
  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide >1M), as these can trigger rapid decomposition of the nitro group [2].

  • Labeling:

    • Must read: "Hazardous Waste - Toxic, Flammable" .

    • List constituents: "Methanol (99%), this compound (<1%)".

B. Solid Waste (Pure Compound)

WARNING: Do not scrape dry crystals aggressively.

  • Solubilization: As described in Section 3, dissolve the material in a minimal amount of acetone.

  • Transfer: Pour the solution into the Non-Halogenated Organic Waste container.

  • Rinsing: Triple rinse the original vial with solvent and add rinsate to the waste container.

  • Empty Vials: Once triple-rinsed, the glass vial can be defaced and disposed of in a "Broken Glass/Sharps" container (verify with local EHS rules).

C. Contaminated Debris (Gloves, Wipes)
  • Bagging: Place contaminated solid debris into a clear polyethylene bag (4-6 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a secondary hazardous waste box/drum labeled "Solid Hazardous Waste - Toxic Debris" .

Regulatory & Compliance Data (RCRA/EPA)

While this compound is not explicitly "P-listed" (Acutely Hazardous) under 40 CFR 261.33, it must be characterized by the generator based on its properties.

Regulatory ParameterClassificationCodeNotes
Ignitability LikelyD001 If disposed of in flammable solvents (standard protocol).
Reactivity PotentialD003 If dry and capable of detonation (conservative classification).
Toxicity YesToxic Not TC-listed, but exhibits biological toxicity.

Transportation (DOT): When shipping pure substance for disposal:

  • Proper Shipping Name: Self-reactive solid type D, n.o.s. (or similar, depending on specific stability data), or Toxic solids, organic, n.o.s.

  • UN Number: UN 2811 (Toxic Solid) or UN 3226 (Self-reactive) - Consult SDS Section 14 specific to your vendor.

Emergency Procedures

Accidental Spill (Solid):

  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Wet Method: Gently cover the spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust generation and friction. Do not sweep dry. [2]

  • Collect: Scoop the damp material into a waste container.

Accidental Exposure:

  • Skin: Wash immediately with soap and water for 15 minutes. The compound is lipophilic; rapid washing is crucial to prevent absorption.

  • Eyes: Flush with water for 15 minutes. Seek medical attention.

References

  • National Institutes of Health (NIH). (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. PMC. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to advancements in drug discovery and development. Among these, 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, a member of the benzofurazan family, presents significant potential. However, its nitro-aromatic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, experience-driven safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile

This compound is classified with specific physical and health hazards that dictate the required safety precautions. The primary risks associated with this compound are skin irritation (H315) and serious eye irritation (H319) . While no occupational exposure limits have been established, the chemical nature of nitro compounds warrants a cautious approach to minimize all potential routes of exposure.

Table 1: Hazard Identification and Classification

Hazard StatementClassificationGHS PictogramSignal Word
H315Skin Irritation, Category 2!Warning
H319Serious Eye Irritation, Category 2!Warning

The causality behind these classifications lies in the reactivity of the nitro group and the benzoxadiazole ring system, which can interact with biological macromolecules, leading to irritation upon contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks of exposure. This goes beyond a simple checklist; it's about creating a barrier that is impermeable to the specific hazards of this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety goggles. A face shield is required when there is a splash hazard.[1]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.
Skin Protection
   GlovesChemical-resistant nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time of >480 minutes.[1] Always inspect gloves for integrity before use.Nitrile gloves offer excellent protection against a wide range of chemicals and are less likely to cause allergic reactions than latex.[2]
   Lab CoatA clean, fully buttoned, knee-length lab coat made of a suitable material like polyester or a cotton/poly blend.[2]Provides a removable barrier to protect personal clothing and skin from contamination.
   Protective ClothingFor handling larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][3]Offers an additional layer of protection against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[1]Prevents inhalation of airborne particles of the compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is fundamental to a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[4] The recommended storage condition is in a freezer under an inert gas atmosphere. This minimizes degradation and potential reactivity.

Handling and Use in Experimental Protocols

All handling of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment.[5]

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]

  • Weighing: Use a spatula to carefully transfer the desired amount of the solid compound to a tared weighing vessel inside the fume hood. Avoid creating dust.

  • Solution Preparation: Add the weighed compound to the appropriate solvent in a suitable flask or beaker. Cap the container before mixing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Post_Handling Post-Handling Start Don PPE Check_Safety Verify Fume Hood & Safety Equipment Start->Check_Safety Weigh Weigh Compound Check_Safety->Weigh Enter Fume Hood Prepare_Solution Prepare Solution Weigh->Prepare_Solution Clean_Up Clean Work Area Prepare_Solution->Clean_Up Complete Experiment Doff_PPE Doff PPE Clean_Up->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands End Exit Lab Wash_Hands->End

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Clean-up: Wearing appropriate PPE, carefully pick up the spilled material and place it in a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired compounds, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips). Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: This includes solutions containing the compound and solvents used to rinse contaminated glassware. Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9][10] After thorough rinsing and drying, the container can be disposed of according to institutional guidelines.

All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Engage with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • SAFETY DATA SHEET, this compound. TCI Chemicals.
  • SAFETY DATA SHEET, 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione. Thermo Fisher Scientific.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • SAFETY DATA SHEET, Anti-CD63 (LAMP-3) mAb-FITC.
  • SAFETY DATA SHEET, 1,3-Dihydro-5-methoxy-2H-benzimidazole-2-thione. Thermo Fisher Scientific.
  • 5-Methoxy-1,3-benzoxazole SAFETY D
  • Proper Protective Equipment. Chemistry LibreTexts.
  • Cryogenic Protective Apparel. MiTeGen.
  • SAFETY DATA SHEET, 5-Bromo-2,1,3-benzoxadiazole. Fisher Scientific.
  • 3 Common Chemicals That Require Protective Clothing.
  • Nitro Compounds. Environmental Health & Safety, University of Missouri.
  • SAFETY DATA SHEET, 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole. Aldrich.
  • SAFETY DATA SHEET, 2,1,3-Benzothiadiazole-4-carboxylic acid. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET, 4-Nitro-2,1,3-benzothiadiazole. TCI Chemicals.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safety Data Sheet, 4-Fluoro-2,1,3-benzoxadiazole. TargetMol.
  • Safe disposal of pesticides. NSW Environment Protection Authority.
  • MedPro Disposal Pharmaceutical Mailback Solution. MedPro Disposal.

Sources

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